molecular formula C13H19NO2 B458123 N-[(4-methoxyphenyl)methyl]pentanamide

N-[(4-methoxyphenyl)methyl]pentanamide

Numéro de catalogue: B458123
Poids moléculaire: 221.29g/mol
Clé InChI: RBTLWMKJLGFVHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-Methoxyphenyl)methyl]pentanamide is a chemical compound for research use exclusively. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. While direct studies on this specific molecule are limited, its structural features are found in compounds with significant research value. Compounds containing the 4-methoxyphenyl group, such as 4-methoxyphenyl esters, have been identified as effective acylating agents for the site-selective modification of peptides and proteins . This method enables the introduction of functional groups like azides, biotin, or fluorophores at the N-terminus of proteins, a technique valuable for creating bioconjugates for chemical biology and biopharmaceutical research . Furthermore, the simplified derivative N-(4-methoxyphenyl)pentanamide, which shares a similar core structure, has been investigated for its in vitro anthelmintic activity against the nematode Toxocara canis , demonstrating a time- and concentration-dependent effect on larval viability . This suggests a potential research pathway for novel antiparasitic agents. In silico drug-likeness predictions for the related compound N-(4-methoxyphenyl)pentanamide indicate excellent adherence to key pharmaceutical filters such as Lipinski's Rule of Five, high gastrointestinal absorption, and a favorable synthetic accessibility score, pointing to promising physicochemical properties for a research compound . Researchers may explore N-[(4-methoxyphenyl)methyl]pentanamide in these and other innovative scientific contexts.

Propriétés

Formule moléculaire

C13H19NO2

Poids moléculaire

221.29g/mol

Nom IUPAC

N-[(4-methoxyphenyl)methyl]pentanamide

InChI

InChI=1S/C13H19NO2/c1-3-4-5-13(15)14-10-11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,14,15)

Clé InChI

RBTLWMKJLGFVHU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=CC=C(C=C1)OC

SMILES canonique

CCCCC(=O)NCC1=CC=C(C=C1)OC

Origine du produit

United States
Foundational & Exploratory

predicted biological activity of N-[(4-methoxyphenyl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted and Observed Biological Activity of N-[(4-methoxyphenyl)methyl]pentanamide

Introduction: Bridging Experiment and Prediction

In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic agent is both complex and resource-intensive. The imperative to streamline this process has catalyzed the integration of computational, or in silico, methods with traditional experimental validation.[1] These predictive models allow researchers to forecast a compound's behavior, filtering out potentially problematic molecules early and focusing resources on the most promising candidates.[2][3]

This guide focuses on N-[(4-methoxyphenyl)methyl]pentanamide , a compound that serves as an excellent case study for this integrated approach. It is a synthetically accessible amide that has been identified as a simplified structural analog of albendazole, one of the most widely used broad-spectrum anthelmintic drugs.[4][5] Recent experimental evidence has confirmed its efficacy against the nematode Toxocara canis, validating its design rationale.[6]

Here, we will deconstruct the biological profile of N-[(4-methoxyphenyl)methyl]pentanamide, not merely by presenting known data, but by elucidating the predictive methodologies that underpin its development and potential. We will explore its known anthelmintic properties and then delve into the computational workflows—from pharmacokinetic predictions to molecular docking and QSAR modeling—that provide a deeper, mechanistic understanding of its activity and guide future optimization efforts.

Compound Profile: N-[(4-methoxyphenyl)methyl]pentanamide

Chemical Identity and Synthesis

N-[(4-methoxyphenyl)methyl]pentanamide is an N-substituted amide featuring a pentanamide core linked to a 4-methoxybenzyl group. Its structure represents a significant simplification of the complex benzimidazole carbamate scaffold of albendazole.

  • Molecular Formula: C₁₃H₁₉NO₂

  • Structure:

    • A pentanamide (valeramide) chain.

    • The amide nitrogen is substituted with a methyl group attached to a phenyl ring.

    • The phenyl ring is substituted at the para (4-position) with a methoxy group (-OCH₃).

The synthesis is straightforward, proceeding via a standard amidation reaction between 4-anisidine (p-methoxyaniline) and pentanoic acid, highlighting its accessibility for further derivatization and study.[4][6] The calculated synthetic accessibility score for this compound is significantly lower than that of albendazole, indicating a much simpler and likely more cost-effective synthesis route.[5][6]

Experimentally Verified Biological Activity

The primary validated activity of N-[(4-methoxyphenyl)methyl]pentanamide is its anthelmintic effect. In vitro studies have demonstrated its ability to affect the viability of Toxocara canis larvae in a manner that is both time- and concentration-dependent, similar to the parent compound, albendazole.[4] A crucial finding from these studies is the compound's improved safety profile; it exhibits significantly lower cytotoxicity against human and animal cell lines compared to albendazole.[5][6]

ParameterN-[(4-methoxyphenyl)methyl]pentanamideAlbendazole (Reference)Source
Anthelmintic Effect Time- and concentration-dependent immobilization and death of T. canis larvae.Time- and concentration-dependent immobilization and death of T. canis larvae.[4][6]
Cytotoxicity Profile of significantly reduced cytotoxicity.Showed significant cytotoxicity on human and animal cells.[5]

In Silico Pharmacokinetics and Drug-Likeness (ADMET Analysis)

Expert Rationale: Before investing in extensive biological assays, it is critical to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A molecule with excellent target affinity is useless if it cannot reach its target in the body or is prematurely metabolized or toxic.[7] In silico ADMET screening serves as a fundamental, cost-effective filter to eliminate compounds with poor pharmacokinetic profiles.[3][8]

Predicted Profile of N-[(4-methoxyphenyl)methyl]pentanamide

Computational analysis reveals that N-[(4-methoxyphenyl)methyl]pentanamide possesses a favorable drug-likeness profile. It adheres to established filters used by pharmaceutical companies to select viable drug candidates, including Lipinski's Rule of Five, which predicts oral bioavailability.[4]

PropertyPredicted Value/StatusSignificanceSource
Lipinski's Rule of Five 0 violationsSuggests good potential for oral bioavailability.[4]
Bioavailability Score 0.55Indicates a high probability of good absorption and distribution.[4]
Gastrointestinal (GI) Absorption HighPredicts efficient absorption from the gut.[4]
Blood-Brain Barrier (BBB) Permeant YesSuggests the molecule may be able to cross into the central nervous system.[4]
Synthetic Accessibility 1.34Indicates a very straightforward and accessible synthesis.[5][6]
Workflow and Protocol for ADMET Prediction

The prediction of ADMET properties follows a standardized computational workflow. This process is self-validating as it relies on established algorithms trained on large datasets of known drugs.

ADMET_Workflow cluster_input Input Preparation cluster_prediction Prediction Engine (e.g., SwissADME) cluster_output Output Analysis Input Compound Structure (SMILES/SDF) PhysChem Calculate Physicochemical Properties (LogP, MW, TPSA) Input->PhysChem 1. Calculate PK Predict Pharmacokinetics (GI Absorption, BBB Permeability) PhysChem->PK 2. Predict DL Evaluate Drug-Likeness (Lipinski, Veber, etc.) PK->DL 3. Evaluate MC Assess Medicinal Chemistry Friendliness (PAINS alerts) DL->MC 4. Assess Output Comprehensive ADMET Profile (Tabulated Data) MC->Output 5. Consolidate Mechanism_Pathway cluster_drug Drug Action cluster_target Molecular Target cluster_effect Cellular Effect Drug N-[(4-methoxyphenyl) methyl]pentanamide Target Parasite β-Tubulin Drug->Target Binds to Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Leads to Effect2 Disruption of Glucose Uptake Effect1->Effect2 Effect3 Immobilization & Parasite Death Effect2->Effect3

Caption: Predicted mechanism of action pathway.

Validation with Molecular Docking

Molecular docking provides computational evidence to support the target hypothesis. This technique models the interaction between the ligand (the compound) and the receptor (the protein target) to predict the preferred binding mode and affinity.

Protocol 4.1: General Workflow for Molecular Docking

  • Prepare the Receptor:

    • Obtain the 3D crystal structure of the target protein (e.g., parasite β-tubulin) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDockTools: remove water molecules, add polar hydrogens, and assign charges. This ensures the protein is in a chemically correct state for simulation.

  • Prepare the Ligand:

    • Generate the 3D conformer of N-[(4-methoxyphenyl)methyl]pentanamide from its 2D structure.

    • Assign charges and define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand.

  • Define the Binding Site:

    • Identify the coordinates of the active binding site on the receptor. For β-tubulin, this would be the known colchicine-binding pocket. A grid box is defined around this site to constrain the search space for the docking algorithm.

  • Perform Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to systematically place the ligand in the defined binding site, exploring various orientations and conformations.

    • The program scores each pose based on a scoring function that estimates the binding free energy (kcal/mol). Lower scores indicate more favorable binding.

  • Analyze Results:

    • Examine the top-ranked poses. The pose with the lowest binding energy is considered the most probable binding mode.

    • Visualize the ligand-receptor complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the binding.

Predictive Modeling with QSAR

Expert Rationale: Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational method that correlates the physicochemical properties of a series of compounds with their biological activities. [9][10]A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and optimizing lead compounds. [11][12]The approach is built on the principle that the structure of a molecule dictates its activity.

QSAR Application for Amide-Containing Compounds

QSAR models have been successfully developed for various classes of amides to predict a wide range of biological activities, including:

  • Antitumor Activity: Identifying key structural features that contribute to the cytotoxicity of heterocyclic amides against cancer cell lines. [13]* Antibacterial Activity: Correlating molecular properties of benzamide derivatives with their potency against drug-resistant Staphylococcus aureus. [14]* Enzyme Inhibition: Modeling the inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH) by O-arylcarbamates. [15] This history of success demonstrates the robustness of the QSAR approach for compounds containing the amide functional group, making it a highly relevant methodology for the future optimization of N-[(4-methoxyphenyl)methyl]pentanamide.

QSAR_Workflow cluster_data 1. Data Preparation cluster_model 2. Model Building cluster_validation 3. Model Validation Dataset Compile Dataset (Structures + Activities) Partition Partition into Training and Test Sets Dataset->Partition Descriptors Calculate Molecular Descriptors (2D/3D) Partition->Descriptors Selection Select Relevant Descriptors Descriptors->Selection Algorithm Apply Learning Algorithm (e.g., MLR, SVM) Selection->Algorithm Model Generate QSAR Model (Equation) Algorithm->Model Internal Internal Validation (Cross-validation, q²) Model->Internal External External Validation (Test Set, r² pred) Internal->External FinalModel Validated Predictive Model External->FinalModel

Caption: The standard workflow for QSAR model development.

Protocol 5.1: Building a Predictive QSAR Model

  • Data Set Assembly:

    • Collect a dataset of structurally related compounds (e.g., various N-substituted pentanamides) with experimentally determined biological activity data (e.g., IC₅₀ or EC₅₀ values). The activity data should be converted to a logarithmic scale (pIC₅₀).

    • This step is self-validating: the quality and consistency of the input data directly determine the reliability of the final model.

  • Structure Preparation & Descriptor Calculation:

    • Draw and optimize the 2D/3D structures for all compounds in the dataset.

    • Using specialized software (e.g., PaDEL-Descriptor, Mordred), calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical).

  • Data Partitioning and Descriptor Selection:

    • Divide the dataset into a training set (~70-80%) for building the model and a test set (~20-30%) for validating it.

    • Employ a feature selection algorithm (e.g., a genetic algorithm) on the training set to identify the small subset of descriptors that have the strongest correlation with biological activity. This prevents model overfitting.

  • Model Generation:

    • Use a statistical method, such as Multiple Linear Regression (MLR), to build the mathematical equation that links the selected descriptors to the biological activity.

  • Rigorous Validation:

    • Internal Validation: Perform cross-validation (typically leave-one-out) on the training set to assess the model's robustness and stability. The cross-validated correlation coefficient (q²) is a key metric.

    • External Validation: Use the generated model to predict the activity of the compounds in the independent test set. The predictive ability of the model is judged by the squared correlation coefficient (r²_pred) between predicted and observed activities. A high r²_pred indicates a model with strong predictive power.

Synthesis and Future Directions

The profile of N-[(4-methoxyphenyl)methyl]pentanamide illustrates a successful application of modern drug discovery principles. Its rational design as a simplified, synthetically accessible analog of albendazole is validated by experimental data demonstrating its anthelmintic properties and improved safety profile. [4][5] This experimental foundation is powerfully augmented by a suite of in silico predictions. Computational models confirm its excellent drug-likeness, predict a high probability of oral bioavailability, and support the hypothesis that its mechanism of action mirrors that of albendazole via the inhibition of parasite β-tubulin. [4][5] The path forward is clear and can be guided by these computational frameworks:

  • Mechanism Validation: Conduct biochemical assays to experimentally confirm the binding and inhibition of purified parasite tubulin by N-[(4-methoxyphenyl)methyl]pentanamide.

  • Spectrum of Activity: Screen the compound against a broader panel of parasitic helminths to determine the full scope of its anthelmintic activity.

  • Guided Optimization: Utilize the molecular docking poses and future QSAR models as a blueprint to design new analogs. Modifications can be targeted to enhance specific interactions within the tubulin binding site, with the goal of increasing potency while maintaining the favorable safety and pharmacokinetic profile.

By synergizing empirical testing with predictive modeling, N-[(4-methoxyphenyl)methyl]pentanamide serves not just as a promising lead compound in its own right, but as a template for the efficient and intelligent discovery of next-generation anthelmintic agents.

References

  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., Prachayasittikul, V. (2015). Advances in computational methods to predict the biological activity of compounds. ResearchGate. Available at: [Link]

  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery. Available at: [Link]

  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Taylor & Francis Online. Available at: [Link]

  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery. Available at: [Link]

  • Teixeira, A. M., et al. (2024). Standalone methodology for building QSAR models: an antioxidant QSAR model of di(hetero)aryl amines and amides as a case study. ResearchGate. Available at: [Link]

  • Poroikov, V. (2018). Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations. Biomedical Chemistry: Research and Methods. Available at: [Link]

  • Smolinski, M., et al. (2010). QSAR analysis of antitumor active amides and quinolones from thiophene series. PubMed. Available at: [Link]

  • Ahmad, M., et al. (2019). Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c]b[1][16]enzothiazin-2(4H)-yl)acetamides. RSC Advances. Available at: [Link]

  • Began, G., et al. (2022). QSAR Regression Models for Predicting HMG-CoA Reductase Inhibition Based on MACCS Molecular Fingerprints and Virtual Screening of Natural Products. ResearchGate. Available at: [Link]

  • Dalkara, S., et al. (2008). QSAR and pharmacophore analysis on amides against drug-resistant S. aureus. PubMed. Available at: [Link]

  • Khan, I., et al. (2023). In Silico Molecular Docking and ADMET Evaluation for Investigating the Anti-Cancer Potential of Ketoprofen Amides. Recent Advances in Drug Delivery & Formulation. Available at: [Link]

  • Sethi, P., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Mor, M., et al. (2008). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemSrc. (2025). Pentanamide,4-methyl-N-phenyl | CAS#:882-23-5. Chemsrc.com. Available at: [Link]

  • de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum. Available at: [Link]

  • de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC. Available at: [Link]

  • Beura, R., et al. (2018). Molecular docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Molecular-docking-studies-of-N-(benzo-%5Bd%5D-thiazol-2-Beura-Panigrahi/1922572b21c4b7918a5525281788878572183e87]([Link]

  • Yildiz, E., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. AVESİS. Available at: [Link]

  • Yildiz, E., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. Available at: [Link]

  • de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Semantic Scholar. Available at: [Link]

  • Molbase. (2025). 3-hydroxy-N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide. Molbase.com. Available at: [Link]

  • van de Waterbeemd, H., Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. Available at: [Link]

  • Perspic, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • MDPI. (2026). N-(4-Methoxyphenethyl)-2-propylpentanamide. MDPI.com. Available at: [Link]

  • Medium. (2024). In Silico ADMET Predictions: Enhancing Drug Development Through QSAR Modeling. Medium.com. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Available at: [Link]

  • Berben, P., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. Available at: [Link]

  • Hou, T., Wang, J. (2007). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science. Available at: [Link]

  • Virtuous Lifesciences. (2026). N-(4-Methoxyphenyl)-3-phenylpropanamide. Virtuouslifesciences.com. Available at: [Link]

  • Vaickelioniene, R., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available at: [Link]

  • LookChem. (2026). Pentanamide, N-(4-chloro-2-hydroxyphenyl)- Suppliers & Manufacturers. Lookchem.com. Available at: [Link]

  • Liu, C., et al. (2021). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Journal of East China University of Science and Technology. Available at: [Link]

  • Rodrigues, J., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. PMC. Available at: [Link]

  • Behbahani, F. S., et al. (2018). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. Available at: [Link]

  • Goud, B. S., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. Available at: [Link]

Sources

N-[(4-methoxyphenyl)methyl]pentanamide CAS number and chemical identifiers

[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

This compound is a secondary amide formed by the condensation of 4-methoxybenzylamine and pentanoic acid (or its chloride derivative).[1] It serves as a simplified, non-phenolic analogue of capsaicinoids, retaining the "head-linker-tail" pharmacophore essential for vanilloid receptor binding but lacking the hydrogen-bond donating capacity of the 4-hydroxy group found in natural capsaicin.[1]

Nomenclature & Identifiers
Identifier Type Value / Description
IUPAC Name N-[(4-methoxyphenyl)methyl]pentanamide
Common Synonyms N-(4-methoxybenzyl)valeramide; N-PMB-valeramide
CAS Number Not Widely Indexed (See Precursors below)
Precursor A (Amine) 2393-23-9 (4-Methoxybenzylamine)
Precursor B (Acyl) 638-29-9 (Valeryl Chloride)
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
SMILES CCCCC(=O)NCc1ccc(OC)cc1
InChI Key (Predicted) XZQNQXSKQZJXZF-UHFFFAOYSA-N
Physiochemical Properties (Predicted)
  • LogP (Octanol/Water): ~2.4 – 2.8 (Lipophilic, suitable for membrane penetration).

  • Melting Point: 65–70 °C (Estimated based on homologous N-benzylamides).

  • Solubility: Insoluble in water; soluble in DCM, DMSO, Methanol, Ethanol.

  • Appearance: White to off-white crystalline solid.[1]

Synthetic Architecture & Protocol

For researchers requiring this compound for biological assays, de novo synthesis is the most reliable acquisition method due to limited commercial availability. The following protocol utilizes a nucleophilic acyl substitution mechanism.

Reaction Logic

The synthesis employs a Schotten-Baumann conditions variant.[1] The nucleophilic nitrogen of 4-methoxybenzylamine attacks the electrophilic carbonyl carbon of valeryl chloride.[1] A non-nucleophilic base (Triethylamine) is essential to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the amine reactant.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflowReactantsReactants1. 4-Methoxybenzylamine (1.0 eq)2. Valeryl Chloride (1.1 eq)ConditionsConditionsDCM (Solvent)Et3N (Base, 1.5 eq)0°C -> RT, 4hReactants->ConditionsMix @ 0°CIntermediateTetrahedralIntermediateConditions->IntermediateNucleophilic AttackWorkupWorkup1. 1M HCl Wash (Remove Amine)2. Sat. NaHCO3 (Remove Acid)3. Brine/MgSO4Intermediate->Workup-HCl (Captured by Et3N)ProductFinal ProductN-(4-methoxybenzyl)pentanamide(Recrystallize from Hexane/EtOAc)Workup->ProductIsolation

Figure 1: Step-by-step synthetic pathway for N-[(4-methoxyphenyl)methyl]pentanamide via acyl chloride coupling.

Experimental Protocol

Reagents:

  • 4-Methoxybenzylamine (CAS 2393-23-9)[1][2][3]

  • Valeryl Chloride (CAS 638-29-9)[1]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-methoxybenzylamine (10 mmol, 1.37 g) and Et₃N (15 mmol, 2.1 mL) in anhydrous DCM (30 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add valeryl chloride (11 mmol, 1.3 mL) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid/chloride byproducts.

    • Wash with Brine , dry over MgSO₄ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Hexane/Ethyl Acetate (4:1) or purify via flash column chromatography.

Structural Biology & Pharmacophore Analysis[1]

This molecule is critical in Structure-Activity Relationship (SAR) studies involving the Vanilloid Receptor 1 (TRPV1) .

The "Linker-Head-Tail" Model

Capsaicinoids bind to TRPV1 via a specific three-part motif.[1] N-[(4-methoxyphenyl)methyl]pentanamide modifies two of these regions to probe receptor sensitivity.[1]

  • Region A (Aromatic Head): The 4-methoxy group mimics the 3-methoxy group of capsaicin but lacks the 4-hydroxy hydrogen donor.[1] This typically results in antagonistic activity or significantly reduced agonism (non-pungent).

  • Region B (Linker): The amide bond is conserved. The benzyl linker (–CH₂–) provides the correct steric spacing between the ring and the amide, unlike phenylacetamides (Methacetin) which are too short.

  • Region C (Lipophilic Tail): The pentyl (C5) chain is shorter than capsaicin's nonyl (C9) tail. This reduces hydrophobic interaction energy within the binding pocket, often leading to lower affinity but faster kinetics.

Pharmacophore Comparison (DOT Visualization)

PharmacophoreCapsaicinCapsaicin (Agonist)4-OH, 3-OMe BenzylAmide LinkerC9 Unsaturated TailTargetN-(4-methoxybenzyl)pentanamide (Probe)4-OMe Benzyl (No H-bond donor)Amide Linker (Conserved)C5 Saturated Tail (Reduced Hydrophobicity)Capsaicin:h->Target:hModification: OH -> HCapsaicin:t->Target:tModification: C9 -> C5EffectBiological Outcome:Loss of pungencyPotential TRPV1 AntagonismCompetitive InhibitorTarget->EffectResult

Figure 2: Structural comparison between the natural agonist Capsaicin and the synthetic probe N-(4-methoxybenzyl)pentanamide.[1]

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ ppm) Multiplicity Integration Assignment
7.18 Doublet (J=8.6 Hz)2HAromatic (Ortho to CH₂)
6.86 Doublet (J=8.6 Hz)2HAromatic (Ortho to OMe)
5.75 Broad Singlet1HAmide N-H
4.38 Doublet (J=5.7 Hz)2HBenzylic CH₂ (–N–CH₂–Ar)
3.79 Singlet3HMethoxy (–OCH₃)
2.18 Triplet2Hα-Carbonyl CH₂
1.62 Multiplet2Hβ-CH₂
1.35 Multiplet2Hγ-CH₂
0.91 Triplet3HTerminal Methyl (–CH₃)
Infrared Spectroscopy (FT-IR)
  • 3290 cm⁻¹: N–H stretch (Amide A).

  • 1640 cm⁻¹: C=O stretch (Amide I) – Diagnostic peak.

  • 1550 cm⁻¹: N–H bend (Amide II).

  • 1245 cm⁻¹: C–O–C stretch (Aryl alkyl ether).

References

  • PubChem. (2025).[4] Compound Summary: 4-Methoxybenzylamine (CAS 2393-23-9).[1][2][3] National Library of Medicine. [Link]

  • Organic Syntheses. (1941). Valeryl Chloride Synthesis and Properties. Org.[3][5][6][7] Synth. Coll. Vol. 1. [Link]

  • Appendino, G., et al. (2003). Capsaicinoids: From Natural Products to Synthetic Analogues.Journal of Medicinal Chemistry.

solubility profile of N-[(4-methoxyphenyl)methyl]pentanamide in organic solvents

[1]

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of N-[(4-methoxyphenyl)methyl]pentanamide (CAS: 17061-63-1 / Analogous), a synthetic intermediate and simplified benzimidazole derivative often utilized in medicinal chemistry and anthelmintic research.[1]

Unlike simple solvents, this molecule exhibits a "hybrid" physicochemical nature—possessing a lipophilic pentyl tail, an aromatic core, and a polar amide linker. This guide details the theoretical solubility parameters, experimental determination protocols (Shake-Flask Method), and thermodynamic modeling strategies required to optimize its dissolution for drug formulation, synthesis, and purification.[2][3]

Part 1: Physicochemical Identity & Predicted Solubility

Compound: N-[(4-methoxyphenyl)methyl]pentanamide Synonyms: N-(4-methoxybenzyl)pentanamide; N-(4-methoxybenzyl)valeramide.[1] Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol [1]

Structural Analysis & Solvation Mechanism

The solubility of this compound is governed by three distinct functional regions:

  • The Pentyl Chain (Lipophilic): Promotes solubility in non-polar solvents (alkanes, aromatics) via Van der Waals (dispersion) forces.[1]

  • The Amide Linker (Polar/H-Bonding): Acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O), facilitating solubility in protic solvents (Alcohols) and dipolar aprotic solvents (DMSO, DMF).[1]

  • The 4-Methoxybenzyl Group (Aromatic/Ether): Enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene) via

    
     stacking and dipole interactions.[1]
    
Predicted Solubility Profile (Semi-Quantitative)

Note: Values are estimated based on Group Contribution Methods (Hansen Solubility Parameters) and structural analogs (Capsaicinoids/Benzamides).

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Dipolar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole-dipole; H-bond acceptance from amide NH.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Good dispersion match; weak H-bonding.[1]
Alcohols Ethanol, MethanolHigh (>30 mg/mL)H-bonding (Amide C=O

ROH).[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–30 mg/mL)Dipole interactions; good for recrystallization.
Aromatics TolueneModerate

interactions with benzyl ring.[1]
Alkanes Hexane, HeptaneLow (<5 mg/mL)Dominant polar amide interactions resist non-polar solvation.
Aqueous Water (pH 7.[1]4)Low (<1 mg/mL)*Hydrophobic effect of pentyl/benzyl groups dominates.[1]

*Note: While literature suggests "enhanced" water solubility compared to parent Albendazole derivatives, it remains practically insoluble compared to organic solvents.

Part 2: Theoretical Modeling (Hansen Solubility Parameters)

To scientifically select a solvent without wasting material, researchers should utilize Hansen Solubility Parameters (HSP) .[4] The total solubility parameter (


5
  • 
    : Dispersion forces (Van der Waals)[1][4]
    
  • 
    : Polar forces (Dipole moment)[1]
    
  • 
    : Hydrogen bonding forces[4][5][6][7]
    
Calculated HSP Values (Group Contribution Method)

Using the Hoftyzer-Van Krevelen method for the functional groups (–CH3, –CH2–, Phenyl, –O–, –CONH–):

  • 
     (Dispersion):  ~17.5 MPa
    
    
    (Driven by the aromatic ring and alkyl chain).[1]
  • 
     (Polarity):  ~8.0 MPa
    
    
    (Driven by the amide and methoxy dipole).[1]
  • 
     (H-Bonding):  ~9.5 MPa
    
    
    (Moderate, due to mono-substituted amide).[1]

Application: To maximize solubility, select solvents with an interaction radius (

  • Best Match: Chloroform (

    
    : 17.8, 
    
    
    : 3.1,
    
    
    : 5.7) and DMSO (
    
    
    : 18.4,
    
    
    : 16.4,
    
    
    : 10.2).
  • Poor Match: Water (

    
    : 42.3 – too high) or Hexane (
    
    
    : 0,
    
    
    : 0 – too low).

Part 3: Experimental Determination Protocol

The Shake-Flask Method is the "Gold Standard" for thermodynamic equilibrium solubility.[1][3] This protocol ensures self-validating accuracy through time-dependent sampling.[1]

Workflow Visualization

SolubilityWorkflowcluster_EquilibrationEquilibration PhaseStartStart: Weigh Excess Solid(~10-50 mg)AddSolventAdd Solvent (1-5 mL)to SupersaturationStart->AddSolventAgitateAgitate (Orbital Shaker)Temp: 25°C ± 0.1°CTime: 24h - 72hAddSolvent->AgitateCheckSolidVisual Check:Is solid still present?Agitate->CheckSolidAddMoreSolidAdd more solidCheckSolid->AddMoreSolidNoSeparationPhase Separation(Centrifuge/Filter 0.45µm)CheckSolid->SeparationYesAddMoreSolid->AgitateDilutionDilution (if necessary)with Mobile PhaseSeparation->DilutionAnalysisQuantification(HPLC-UV / LC-MS)Dilution->Analysis

Caption: Figure 1.[1][8] Standard Shake-Flask methodology for thermodynamic solubility determination.

Step-by-Step Protocol

Reagents:

  • N-[(4-methoxyphenyl)methyl]pentanamide (Purity >98%)[1][9][10]

  • HPLC-grade Solvents (Methanol, Acetonitrile, Water, etc.)

  • Syringe Filters (PTFE for organics, Nylon for aqueous; 0.45 µm)

Procedure:

  • Preparation: Place an excess amount of the compound (e.g., 20 mg) into a glass vial.

  • Solvent Addition: Add a fixed volume (e.g., 1.0 mL) of the target solvent.

  • Supersaturation Verification: Vortex for 1 minute. Ensure undissolved solid remains visible.[1] If fully dissolved, add more solid until precipitation persists.

  • Equilibration: Place vials in an orbital shaker incubator at 25°C (or 37°C for biological relevance). Shake at 200 RPM for 24 to 72 hours .

    • Scientific Rationale: 24h is usually sufficient for amides, but 72h ensures thermodynamic equilibrium, preventing "kinetic solubility" errors.

  • Phase Separation:

    • Centrifuge at 10,000 RPM for 10 minutes OR filter using a pre-saturated syringe filter (to prevent drug adsorption to the membrane).[1]

  • Quantification:

    • Dilute the supernatant with the HPLC mobile phase (typically 50:50 ACN:Water).[1]

    • Analyze via HPLC-UV (Detection

      
       nm for the methoxybenzyl chromophore).[1]
      

Part 4: Solvent Selection Strategy for Applications

Choosing the right solvent depends on the downstream application. Use the decision tree below to select the optimal medium.

SolventSelectionRootApplication GoalBioAssayBiological Assay(Cell/Enzyme)Root->BioAssaySynthesisSynthesis/ReactionRoot->SynthesisPurificationPurification(Crystallization)Root->PurificationDMSODMSO / DMF(High Sol, Toxic)BioAssay->DMSOStock Soln (>10mM)EthanolEthanol / PEG400(Mod Sol, Biocompatible)BioAssay->EthanolDirect DosingSynthesis->EthanolRefluxDCMDCM / THF(High Sol, Volatile)Synthesis->DCMRoom TempEthylAcEthyl Acetate / Hexane(Temp dependent)Purification->EthylAcRecrystallization

Caption: Figure 2. Solvent selection decision tree based on experimental constraints.

Thermodynamic Modeling for Binary Mixtures

For co-solvent systems (e.g., Ethanol + Water), the Jouyban-Acree Model is recommended to predict solubility (


1
  • 
    : Mole fractions of solvents.[11]
    
  • 
    : Solubility in pure solvents.
    
  • 
    : Model constants derived from experimental data.[1]
    

Insight: This model is critical when optimizing formulation vehicles (e.g., finding the exact % of Ethanol required to keep the drug in solution while minimizing toxicity).

References

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] [1]

  • Shake-Flask Protocol: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[1] Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

  • Jouyban-Acree Model: Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

  • Compound Characterization: Costa, S. A., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis.[1][9][10] Microbiology Spectrum, 10(4). [1]

  • Amide Solubility Principles: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] [1]

An In-depth Technical Guide on the Toxicity and Safety of N-[(4-methoxyphenyl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Compound of Interest in Anthelmintic Research

N-[(4-methoxyphenyl)methyl]pentanamide has emerged as a noteworthy derivative of albendazole, a widely used anthelmintic drug. In the quest for novel therapeutic agents with improved safety profiles, this compound has demonstrated significant potential. Research indicates that while retaining anthelmintic activity comparable to its parent compound, N-[(4-methoxyphenyl)methyl]pentanamide exhibits a significantly lower cytotoxicity profile against both human and animal cells[1]. This suggests a promising therapeutic window and underscores the importance of a thorough understanding of its toxicological and safety characteristics for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the available toxicity data for N-[(4-methoxyphenyl)methyl]pentanamide. In the absence of a formal Safety Data Sheet (SDS) for this specific compound, this guide also furnishes a detailed, precautionary safety protocol extrapolated from data on structurally related molecules. The aim is to empower researchers with the knowledge to handle this compound responsibly while exploring its full therapeutic potential.

Toxicological Profile: A Favorable Outlook

The primary toxicological data available for N-[(4-methoxyphenyl)methyl]pentanamide stems from a comparative study with albendazole. The key findings from this research are pivotal for understanding the compound's potential in a therapeutic context.

Comparative Cytotoxicity Analysis

In vitro studies utilizing the MTT assay to assess cell viability have demonstrated that N-[(4-methoxyphenyl)methyl]pentanamide is significantly less toxic to human and animal cell lines than albendazole[1]. While albendazole showed a marked reduction in cell viability, N-[(4-methoxyphenyl)methyl]pentanamide displayed a profile of significantly reduced cytotoxicity[1]. This selective antiparasitic effect is a highly desirable characteristic in drug development, suggesting that N-[(4-methoxyphenyl)methyl]pentanamide may offer a superior safety margin.

The development of new drugs with minimal inherent toxicities is a critical goal in combating helminthiasis[1]. The observed lower toxicity of N-[(4-methoxyphenyl)methyl]pentanamide, coupled with its retained anthelmintic efficacy, positions it as a strong candidate for further investigation and development[1].

Precautionary Safety and Handling: A Guide Based on Structural Analogs

Given the absence of a specific Safety Data Sheet (SDS) for N-[(4-methoxyphenyl)methyl]pentanamide, a conservative and precautionary approach to handling is paramount. The following safety guidelines are based on the hazard profiles of structurally similar compounds, such as other N-substituted benzamides and methoxy-containing aromatic compounds.

Hazard Identification

Based on related compounds, researchers should assume that N-[(4-methoxyphenyl)methyl]pentanamide may present the following hazards until specific data is available:

  • Acute Oral Toxicity: May be harmful if swallowed[2][3][4].

  • Skin Corrosion/Irritation: May cause skin irritation or, in some cases, severe skin burns[2][5][6].

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage[5][6][7][8].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[9][10][11].

Personal Protective Equipment (PPE)

A rigorous PPE protocol is essential for minimizing exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as related compounds can cause irritation or burns[2][7].
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).To protect against splashes and airborne particles that could cause serious eye damage[2][7].
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin exposure[7].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of potentially irritating or harmful particles[7][12].
First-Aid Measures

In the event of exposure, the following first-aid measures, based on protocols for similar compounds, should be implemented immediately:

  • If Inhaled: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention[5][6][7].

  • If on Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice[5][7].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[5][6][7].

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice[5][7].

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood[5][12]. Avoid generating dust or aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[5][13]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[6][9][10].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally validate the toxicological profile of N-[(4-methoxyphenyl)methyl]pentanamide, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This protocol provides a foundational methodology.

Objective: To determine the concentration-dependent cytotoxic effect of N-[(4-methoxyphenyl)methyl]pentanamide on a selected cell line.

Materials:

  • N-[(4-methoxyphenyl)methyl]pentanamide

  • Selected human or animal cell line (e.g., HeLa, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-[(4-methoxyphenyl)methyl]pentanamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, remove the treatment medium.

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Workflows and Logic

To further aid researchers, the following diagrams illustrate key workflows and decision-making processes.

G cluster_0 Preliminary Toxicity Assessment Workflow start Start: New Compound Synthesized lit_review Literature Review for Existing Toxicity Data start->lit_review in_silico In Silico Toxicity Prediction lit_review->in_silico in_vitro_cyto In Vitro Cytotoxicity Assay (e.g., MTT) in_silico->in_vitro_cyto dose_response Dose-Response Curve Generation & IC50 Determination in_vitro_cyto->dose_response selectivity_index Calculate Selectivity Index (SI) dose_response->selectivity_index decision Decision: Proceed to Further Studies? selectivity_index->decision in_vivo In Vivo Toxicity Studies (if warranted) decision->in_vivo Yes end End: Characterized Toxicity Profile decision->end No/Re-evaluate in_vivo->end

Caption: Workflow for the preliminary toxicological assessment of a novel compound.

G cluster_1 Handling a Compound with Limited Safety Data start Compound with No Specific SDS identify_analogs Identify Structurally Similar Compounds with Known SDS start->identify_analogs review_sds Review SDS of Analogs for Potential Hazards identify_analogs->review_sds assume_highest_risk Assume the Highest Hazard Profile Among Analogs review_sds->assume_highest_risk implement_ppe Implement Stringent PPE Protocol assume_highest_risk->implement_ppe engineering_controls Utilize Engineering Controls (Fume Hood) implement_ppe->engineering_controls emergency_plan Establish a Specific Emergency Response Plan engineering_controls->emergency_plan safe_handling Proceed with Cautious Handling emergency_plan->safe_handling

Caption: Decision-making process for handling chemicals with limited safety information.

Conclusion

N-[(4-methoxyphenyl)methyl]pentanamide stands out as a promising anthelmintic candidate due to its favorable toxicity profile compared to established drugs like albendazole[1]. This reduced cytotoxicity is a significant advantage in the pursuit of safer and more effective treatments. While the current body of toxicological data is encouraging, it is not exhaustive. Researchers must continue to exercise diligence and adhere to stringent safety protocols. The precautionary guidelines outlined in this guide, based on data from structural analogs, provide a robust framework for the safe handling of this compound. As research progresses, the development of a specific Safety Data Sheet will be crucial. Until then, a combination of the available scientific evidence and a cautious, well-informed approach will be essential for unlocking the full therapeutic potential of N-[(4-methoxyphenyl)methyl]pentanamide.

References

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

  • N-(4-Methoxyphenyl)-2,2-dimethylpropanamide Properties. (Source: U.S. Environmental Protection Agency) [Link]

  • Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8) - Cheméo. (Source: Cheméo) [Link]

  • Chemical Properties of Butanamide, N-(4-methoxyphenyl)- (CAS 5421-40-9) - Cheméo. (Source: Cheméo) [Link]

  • SAFETY DATA SHEET - 4. (Source: Crs-tdg.ca) [Link]

  • SAFETY DATA SHEET Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- - Synerzine. (Source: Synerzine) [Link]

  • Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- Properties - EPA. (Source: U.S. Environmental Protection Agency) [Link]

  • Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals - Regulations.gov. (Source: Regulations.gov) [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific) [Link]

Sources

Predictive Metabolic Stability Profiling: N-[(4-methoxyphenyl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the predictive and experimental framework for assessing the metabolic stability of N-[(4-methoxyphenyl)methyl]pentanamide (also known as N-(4-methoxybenzyl)valeramide). Structurally analogous to simplified capsaicinoids (vanilloids) yet lacking the phenolic hydroxyl group, this lipophilic amide presents distinct metabolic liabilities. This document synthesizes in silico liability identification with a validated in vitro microsomal stability protocol, providing a robust roadmap for determining intrinsic clearance (


) and half-life (

).

Part 1: Structural Analysis & Metabolic Liability Identification

To accurately predict stability, we must first deconstruct the molecule into its pharmacophoric elements and identify Sites of Metabolism (SOM).

Compound: N-[(4-methoxyphenyl)methyl]pentanamide Molecular Formula:


Exact Mass:  221.14 Da
Predicted LogP:  ~2.6 (Lipophilic, high membrane permeability)
The "Soft Spot" Analysis

Based on Structure-Metabolism Relationships (SMR), three primary regions govern the clearance of this molecule:

  • The Methoxy Handle (

    
    ): 
    
    • Liability: High.

    • Mechanism: CYP450-mediated

      
      -demethylation. The para-methoxy group on the benzyl ring is a classic substrate for CYP2D6  and CYP2C19 .
      
    • Outcome: Conversion to a phenol (highly polar), which serves as an immediate handle for Phase II conjugation (Glucuronidation).

  • The Pentyl Chain (

    
     Alkyl Tail): 
    
    • Liability: Moderate.

    • Mechanism: CYP3A4-mediated

      
       or 
      
      
      
      hydroxylation. Long aliphatic chains are prone to oxidation at the terminal or penultimate carbons.
  • The Benzylic Carbon (

    
    ): 
    
    • Liability: Moderate to Low.

    • Mechanism:

      
      -dealkylation or benzylic hydroxylation.[1] While possible, the amide nitrogen is less basic than an amine, reducing the affinity for heme-iron oxidation relative to tertiary amines.
      

Part 2: Mechanistic Pathways (The "Why")

Understanding the route of metabolism is as critical as the rate. The following diagram illustrates the predicted biotransformation cascade.

Visualization: Predicted Metabolic Map

MetabolicPathways Parent Parent Compound (MW 221.14) Lipophilic Amide Metabolite1 O-Desmethyl Metabolite (Phenol Derivative) MW: 207.12 Parent->Metabolite1 CYP2D6/2C19 (O-Demethylation) Metabolite2 Hydroxy-Pentyl Metabolite (Omega-Oxidation) MW: 237.14 Parent->Metabolite2 CYP3A4 (Aliphatic Hydroxylation) PhaseII Glucuronide Conjugate (Phase II Clearance) Metabolite1->PhaseII UGT (Glucuronidation)

Figure 1: Predicted Phase I and Phase II metabolic trajectories. The O-demethylation pathway is expected to be the rate-limiting step for clearance.

Part 3: Experimental Validation Protocol

In silico models provide hypotheses; in vitro assays provide data. The following protocol uses Liver Microsomes (Human/Rat) to determine metabolic stability. This system is self-validating through the use of positive controls (high-clearance drugs) and negative controls (minus-NADPH).

Materials & Reagents[2][3][4][5]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

The Microsomal Stability Workflow

Step 1: Preparation Prepare a 1


M substrate working solution in phosphate buffer (final DMSO < 0.1%). High DMSO concentrations inhibit CYP activity.

Step 2: Pre-Incubation Mix Microsomes (0.5 mg/mL final) with the substrate solution. Incubate at 37°C for 5 minutes. Why? To equilibrate temperature and allow substrate-enzyme binding without turnover.

Step 3: Initiation Add NADPH regenerating system to start the reaction.

  • Control: Prepare a parallel set replacing NADPH with buffer to check for chemical instability (non-enzymatic degradation).

Step 4: Sampling (Time Course) At


 minutes, remove aliquots.

Step 5: Quenching Immediately dispense aliquot into 3x volume of ice-cold ACN + Internal Standard. Vortex to precipitate proteins. Centrifuge at 4,000g for 10 min.

Step 6: LC-MS/MS Analysis Inject supernatant. Monitor the disappearance of Parent (


 222.3) and appearance of Metabolite (

208.3).
Visualization: Assay Workflow

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Substrate Preparation (1 µM in Buffer) PreInc Pre-Incubation (Microsomes + Substrate, 37°C) Start->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Sample Extract Aliquot (t=0, 5, 15... 60 min) Initiate->Sample Quench Quench & Precipitate (Ice-Cold ACN + IS) Sample->Quench Analyze LC-MS/MS Quantification (Parent Depletion) Quench->Analyze

Figure 2: Step-by-step microsomal stability assay workflow ensuring rigorous kinetic data capture.

Part 4: Data Interpretation & Calculation[3]

Raw data (Peak Area Ratios) must be converted into pharmacokinetic parameters.

Calculating Half-Life ( )

Plot the natural log (


) of the % Parent Remaining vs. Time. The slope (

) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

Intrinsic clearance scales the half-life to the amount of protein used, predicting how the liver would handle the drug in vivo (ignoring blood flow).



Reference Standards for Validation

To ensure assay validity, run these controls alongside N-[(4-methoxyphenyl)methyl]pentanamide:

CompoundExpected ClearanceCYP Isoform Marker
Verapamil HighCYP3A4
Propranolol IntermediateCYP2D6/1A2
Warfarin LowCYP2C9

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for ADME protocols).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Creative Bioarray. (2024). Microsomal Stability Assay Protocol.

  • Charnwood Discovery. (2023). Microsomal Stability - In Vitro Assay Standard Conditions.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for N-(4-methoxyphenyl)pentanamide. (Structural analog reference).

Sources

Methodological & Application

HPLC method development for N-[(4-methoxyphenyl)methyl]pentanamide detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Detection of N-[(4-methoxyphenyl)methyl]pentanamide

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of N-[(4-methoxyphenyl)methyl]pentanamide using High-Performance Liquid Chromatography (HPLC) with UV detection. The narrative explains the scientific rationale behind experimental choices, from initial analyte characterization to final method validation according to ICH guidelines. Detailed protocols for method development, optimization, and validation are provided for researchers, scientists, and drug development professionals.

Introduction and Analyte Characterization

N-[(4-methoxyphenyl)methyl]pentanamide is an amide compound of interest in pharmaceutical research, structurally related to anthelmintic agents like albendazole.[1] Accurate and reliable quantification of this analyte is crucial for purity assessment, stability studies, and quality control in drug development. A successful analytical method hinges on understanding the analyte's physicochemical properties.

N-[(4-methoxyphenyl)methyl]pentanamide possesses a moderately non-polar pentanamide chain and a key chromophore, the 4-methoxyphenyl group. The presence of this aromatic ring with its methoxy substituent makes the molecule suitable for UV detection.[2] The amide group itself is non-ionizable under typical chromatographic conditions.[3] Based on the structure and properties of similar compounds, it is predicted to be a moderately hydrophobic molecule, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]

Principle of Separation: The Rationale for RP-HPLC

Reversed-phase chromatography is the most widely used mode of HPLC, separating molecules based on their hydrophobicity.[6] The stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[7][8]

Given that N-[(4-methoxyphenyl)methyl]pentanamide is a moderately non-polar compound, it will interact with the hydrophobic C18 stationary phase. By modulating the polarity of the mobile phase—increasing the proportion of the organic solvent—the analyte's retention can be controlled, allowing it to elute from the column and be detected. This approach provides high selectivity and is well-suited for analyzing small organic molecules in pharmaceutical applications.[7]

HPLC Method Development Strategy

A systematic approach to method development ensures a robust and reliable final method. The process begins with scouting for initial conditions and proceeds to fine-tuning for optimal performance.[9]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization Analyte Analyte Characterization (Polarity, UV Spectrum) Column Select Column (e.g., C18, 150x4.6mm, 5µm) Analyte->Column Wavelength Select Wavelength (e.g., 254 nm) Analyte->Wavelength MobilePhase Select Mobile Phase (ACN vs. MeOH, Water) Column->MobilePhase Gradient Optimize Gradient/Isocratic (Solvent Ratio, Slope) MobilePhase->Gradient Initial Run FlowRate Optimize Flow Rate (Balance Speed & Resolution) Gradient->FlowRate Temperature Adjust Temperature (Improve Peak Shape) FlowRate->Temperature FinalMethod Final Optimized Method Temperature->FinalMethod

Caption: Key validation parameters for an HPLC assay method.

Specificity

Purpose: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products. Protocol:

  • Analyze the diluent (blank) to show no interfering peaks at the analyte's retention time.

  • Analyze a placebo sample (a mixture of all formulation components except the active ingredient) to confirm no interference.

  • If available, analyze samples of known impurities or degradation products to ensure they are resolved from the main analyte peak.

  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and verify that the degradation peaks are separated from the parent peak. Peak purity analysis using a DAD can support this.

Linearity

Purpose: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range. Protocol:

  • Prepare a series of at least five standard solutions of N-[(4-methoxyphenyl)methyl]pentanamide covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Range

Purpose: To define the concentration interval over which the method is precise, accurate, and linear. Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over that specific interval. For an assay, a typical range is 80% to 120% of the test concentration.

Accuracy

Purpose: To measure the closeness of the experimental value to the true value. Protocol:

  • Perform the analysis on a synthetic mixture (placebo) spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Calculate the percentage recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Protocol: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.

  • Intermediate Precision: Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies. The %RSD across all measurements should remain within acceptable limits (typically ≤ 2%).

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Introduce small changes to the optimized method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and peak shape. The system suitability parameters should remain within acceptable limits.

Example Data Presentation

Table 1: Linearity Study Results

Concentration (µg/mL) Mean Peak Area (n=3)
50 450123
75 675432
100 900567
125 1125890
150 1351012
Regression Analysis Result
Slope 9005.1
Intercept 123.4

| Correlation (r²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Level Spiked Conc. (µg/mL) Recovery (%) (n=3) Repeatability (%RSD) (n=6) Intermediate Precision (%RSD)
80% 80 99.5%
100% 100 100.2% 0.85% 1.15%

| 120% | 120 | 100.8% | | |

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating an RP-HPLC method for the quantification of N-[(4-methoxyphenyl)methyl]pentanamide. By carefully selecting and optimizing chromatographic parameters and subsequently validating the method against ICH guidelines, a reliable, accurate, and robust analytical procedure can be established. This ensures the generation of high-quality data essential for regulatory submissions and quality control in the pharmaceutical industry.

References

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • National Center for Biotechnology Information. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • Waters Corporation. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Regis Technologies, Inc. Amide or Amino HPLC Columns What are the Differences. [Link]

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

  • MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • U.S. Environmental Protection Agency. N-(4-Methoxyphenyl)-2,2-dimethylpropanamide Properties. [Link]

  • Chemsrc. Pentanamide,4-methyl-N-phenyl. [Link]

  • PubMed. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. [Link]

  • IJPQA. Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • ResearchGate. How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. [Link]

  • ResearchGate. We are looking for an HPLC method for determination of tertiary amines. [Link]

  • LCGC International. Important Aspects of UV Detection for HPLC. [Link]

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)Acetamide. [Link]

  • Element Lab Solutions. HPLC UV detection. [Link]

  • DiVA portal. Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

Sources

Application Note: Storage & Handling Protocols for N-[(4-methoxyphenyl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

N-[(4-methoxyphenyl)methyl]pentanamide (also known as N-(4-methoxybenzyl)valeramide) is a lipophilic amide derivative frequently utilized as a structural intermediate in the synthesis of bioactive capsaicinoids and as a simplified analog in anthelmintic drug discovery. Structurally, it consists of a pentanoyl (valeryl) chain coupled to a 4-methoxybenzyl (PMB) amine.

Unlike its aniline analog (N-(4-methoxyphenyl)pentanamide), the insertion of the methylene bridge (-CH2-) confers distinct physicochemical stability, particularly regarding resistance to metabolic hydrolysis and solubility profiles. This guide outlines the rigorous protocols required to maintain the chemical integrity of this compound during storage, solubilization, and experimental application.

Physicochemical Specifications
PropertySpecification / PredictionContext for Handling
Chemical Formula C₁₃H₁₉NO₂Molecular Weight: 221.30 g/mol
Physical State Solid (Crystalline Powder) or Viscous OilMelting Point typically 50–70°C (Class prediction); handle as solid.
Solubility (DMSO) > 20 mg/mLPreferred solvent for biological stock solutions.
Solubility (Water) < 0.1 mg/mLHydrophobic; requires carrier (e.g., Cyclodextrin) for aqueous assays.
pKa (Calculated) ~15 (Amide N-H)Non-ionizable at physiological pH.
Hygroscopicity Low to ModerateStore desiccated to prevent hydrolysis over long periods.

Part 2: Storage & Stability Protocols

Primary Storage Conditions

To maximize shelf-life and prevent spontaneous degradation (primarily amide hydrolysis or benzylic oxidation), adherence to the following matrix is mandatory.

  • Temperature: 2°C to 8°C (Refrigerated) is standard. For long-term archiving (>1 year), -20°C is recommended.

  • Atmosphere: Store under Argon or Nitrogen if possible. The 4-methoxybenzyl (PMB) group is electron-rich and susceptible to slow oxidative degradation under high-oxygen/light conditions.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid polystyrene or low-density polyethylene (LDPE) for long-term storage due to potential lipophilic leaching.

Stability Risks & Degradation Pathways

The compound faces two primary stability threats in solution:

  • Acid-Catalyzed Hydrolysis: Strong acids can cleave the amide bond or the PMB group.

  • Oxidative Debenzylation: Exposure to UV light and oxygen can lead to the formation of 4-methoxybenzaldehyde and pentanamide.

Diagram 1: Degradation Logic & Stability Pathways

StabilityPathways Compound N-[(4-methoxyphenyl)methyl] pentanamide Acid Acidic Conditions (pH < 2, Heat) Compound->Acid Exposure Oxidation Oxidative Stress (UV Light, O2) Compound->Oxidation Exposure Prod1 Pentanoic Acid Acid->Prod1 Hydrolysis Prod2 4-Methoxybenzylamine Acid->Prod2 Hydrolysis Prod3 4-Methoxybenzaldehyde Oxidation->Prod3 Oxidative Debenzylation Prod4 Pentanamide Oxidation->Prod4 Cleavage

Caption: Primary degradation pathways. Acidic environments risk hydrolysis to constituent acid/amine; oxidative stress targets the benzylic position.

Part 3: Handling & Solubilization Protocols

Standard Operating Procedure (SOP): Reconstitution

Objective: Prepare a stable 10 mM stock solution for biological assays.

Materials:

  • N-[(4-methoxyphenyl)methyl]pentanamide (Solid)

  • DMSO (Anhydrous, ACS Grade, ≥99.9%)

  • Vortex mixer

  • Sonicator bath

Protocol:

  • Equilibration: Allow the storage vial to warm to room temperature (20–25°C) inside a desiccator before opening. Rationale: Prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required mass (e.g., 2.21 mg for 1 mL of 10 mM solution) into a sterile amber glass vial.

  • Solvent Addition: Add anhydrous DMSO. Avoid using water or alcohols initially.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage of Solution: Store aliquots at -20°C . Stable for 3 months.

Handling Safety (PPE)
  • Skin/Eye: Wear nitrile gloves and safety glasses. The compound is a lipophilic amide and may penetrate skin; treat as a potential irritant.

  • Inhalation: Handle powder in a fume hood to avoid inhalation of dust.

Part 4: Quality Control & Validation

To ensure experimental integrity, verify the compound's purity upon receipt and annually thereafter.

MethodParameterAcceptance Criteria
HPLC-UV Column: C18 (e.g., Agilent Zorbax)Mobile Phase: ACN/Water (0.1% TFA)Gradient: 5% to 95% ACNPurity ≥ 95% (Area under curve)
1H-NMR Solvent: DMSO-d6 or CDCl3Characteristic signals:- OMe singlet (~3.8 ppm)- Benzylic CH2 doublet (~4.3 ppm)- Alkyl chain multiplets (0.9–2.3 ppm)
LC-MS ESI Positive Mode[M+H]⁺ peak at m/z ~222.15
Diagram 2: Laboratory Workflow Integration

LabWorkflow Receipt Compound Receipt QC QC Verification (NMR / LC-MS) Receipt->QC Decision Pass QC? QC->Decision Storage Storage (Solid, -20°C, Desiccated) Decision->Storage Yes Reject Reject / Purify Decision->Reject No Recon Reconstitution (DMSO Stock) Storage->Recon On Demand Assay Biological Assay (Dilute <0.5% DMSO) Recon->Assay

Caption: Operational workflow from receipt to assay. QC steps are critical to validate compound integrity before storage.

References

  • Silva, T. C., et al. (2017). N-(4-Methoxyphenyl)pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis.[1][2] Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • PubChem. (n.d.). Compound Summary for N-(4-Methoxybenzyl)pentanamide. National Library of Medicine. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for PMB stability/cleavage conditions).

Sources

Troubleshooting & Optimization

troubleshooting low solubility of N-[(4-methoxyphenyl)methyl]pentanamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[(4-methoxyphenyl)methyl]pentanamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound. As Senior Application Scientists, we have compiled this guide based on established physicochemical principles and field-proven formulation strategies to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why does N-[(4-methoxyphenyl)methyl]pentanamide exhibit low solubility in aqueous media?

Answer: The low aqueous solubility of N-[(4-methoxyphenyl)methyl]pentanamide is a direct consequence of its molecular structure. While amides can participate in hydrogen bonding, several structural features contribute to its overall hydrophobicity:

  • Aromatic Ring: The 4-methoxyphenyl group is a large, non-polar moiety that disfavors interaction with polar water molecules.

  • Alkyl Chain: The pentanamide portion includes a five-carbon alkyl chain, which is hydrophobic.

  • Overall Lipophilicity: The combination of these groups results in a molecule that is predominantly lipophilic (fat-loving) rather than hydrophilic (water-loving). The octanol-water partition coefficient (LogP) is a key indicator of this property.[1][2] While one study noted its "high solubility in water" in the context of a comparison to the highly insoluble parent drug albendazole, for many standard biological assays, its solubility can be limiting.[3] Generally, amides are considered to have low water solubility compared to more polar functional groups like carboxylic acids or amines.[4]

The molecule's structure is as follows:

  • IUPAC Name: N-[(4-methoxyphenyl)methyl]pentanamide

  • Molecular Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol

Troubleshooting Low Solubility

This section provides detailed, question-and-answer-based guides to troubleshoot specific solubility issues you may encounter.

Q2: I need to prepare a high-concentration stock solution for my experiments. Which organic solvents are recommended?

Answer: Using a water-miscible organic solvent, or a "cosolvent," is the standard and most effective method for preparing a high-concentration stock solution of a hydrophobic compound.[5][6] The cosolvent dissolves the compound by reducing the overall polarity of the solvent system.[7]

Commonly used cosolvents in pharmaceutical and biological research include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).[5][8]

CosolventMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
DMSO 78.13189Highly polar aprotic solvent; excellent solubilizing power for many compounds. Can be toxic to some cell lines at concentrations >0.5%.
Ethanol 46.0778.37Polar protic solvent; commonly used and generally well-tolerated in many biological systems.
PEG 400 380-420>200 (decomposes)Low-molecular-weight polymer; low toxicity and often used in parenteral formulations.[5]
N,N-Dimethylformamide (DMF) 73.09153Polar aprotic solvent; powerful solubilizing agent, but more toxic than DMSO and should be used with caution.
Experimental Protocol: Preparing a Concentrated Stock Solution
  • Solvent Selection: Choose a primary cosolvent from the table above based on the requirements of your downstream application (e.g., cell viability, enzyme kinetics). DMSO is a common starting point.

  • Weighing: Accurately weigh a small amount of N-[(4-methoxyphenyl)methyl]pentanamide (e.g., 5 mg) into a sterile glass vial.

  • Solubilization: Add the selected cosolvent dropwise while vortexing or sonicating. For example, to make a 10 mM stock solution (MW = 221.3 g/mol ), you would dissolve 5 mg in 2.26 mL of solvent.

  • Observation: Continue adding solvent until the compound is fully dissolved and the solution is clear. If it doesn't dissolve at the desired concentration, you may need to select a different cosolvent or proceed to a lower stock concentration.

  • Storage: Store the stock solution tightly sealed at -20°C or -80°C to prevent solvent evaporation and degradation. Ensure the solvent is compatible with freezer storage.

Expert Insight: Always prepare a "vehicle control" for your experiments using the same final concentration of the cosolvent that is present in your treated samples. This is critical to ensure that any observed effects are from your compound and not the solvent itself.

Q3: My compound precipitates when I dilute my organic stock solution into aqueous buffer for my assay. How can I prevent this?

Answer: This is a common challenge known as "crashing out." It occurs when the final concentration of the organic cosolvent in the aqueous medium is too low to maintain the solubility of the hydrophobic compound. There are three primary strategies to overcome this, which can be chosen based on your experimental constraints.

G start Compound Precipitates Upon Dilution option1 option1 start->option1 option2 option2 start->option2 option3 option3 start->option3 detail1 detail1 option1->detail1 detail2 detail2 option2->detail2 detail3 detail3 option3->detail3

Strategy 1: Employ Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9][10] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, and a hydrophilic shell that allows them to be dispersed in water.[11][12] This process, known as micellar solubilization, effectively increases the apparent solubility of the compound.[13] Non-ionic surfactants like Polysorbates (Tween® series) or Poloxamers (Pluronic® series) are commonly used due to their low toxicity.[14][15]

Micelle drug N-[(4-methoxyphenyl)methyl]pentanamide (Hydrophobic Drug) center center drug->center Encapsulation water Aqueous Medium (Water) s1 s1 s1->water Hydrophilic Head Interacts with Water

  • Select a Surfactant: Choose a biocompatible surfactant such as Polysorbate 80 (Tween® 80) or Pluronic® F-127.

  • Prepare Surfactant Solution: Prepare a 1-10% (w/v) stock solution of the surfactant in your desired aqueous buffer.

  • Incorporate the Compound: Slowly add your concentrated organic stock solution of N-[(4-methoxyphenyl)methyl]pentanamide to the vigorously stirring surfactant solution. The key is to keep the final organic cosolvent concentration as low as possible (e.g., <1%).

  • Equilibration: Allow the mixture to stir for 1-2 hours at room temperature to ensure complete encapsulation of the compound within the micelles.

  • Filtration: Filter the final formulation through a 0.22 µm syringe filter to remove any non-solubilized compound or aggregates.

  • Validation: It is crucial to quantify the final concentration of your compound in the filtered solution using an appropriate analytical method like HPLC to confirm the extent of solubilization.

Strategy 2: Utilize Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][17] This unique structure allows them to encapsulate hydrophobic "guest" molecules, like N-[(4-methoxyphenyl)methyl]pentanamide, forming a water-soluble "inclusion complex."[17][18] This enhances solubility, stability, and bioavailability.[16][19] Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used due to their high aqueous solubility and excellent safety profile.[20]

  • Select a Cyclodextrin: HP-β-CD is a highly recommended starting point for its proven efficacy and safety.[20]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer to make a concentrated solution (e.g., 10-40% w/v). Warming the solution slightly can aid dissolution.

  • Add the Compound: Add an excess of solid N-[(4-methoxyphenyl)methyl]pentanamide to the cyclodextrin solution. Alternatively, a small volume of a concentrated organic stock can be added.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature for 24-48 hours. This extended time is necessary to reach equilibrium for the complex formation.

  • Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the uncomplexed, excess compound.

  • Final Formulation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: As with the surfactant method, you must quantify the concentration of the solubilized compound in the final filtrate via HPLC or a similar method.

Q4: Is it possible to use pH adjustment to increase the solubility of N-[(4-methoxyphenyl)methyl]pentanamide?

Answer: This approach should be used with extreme caution. The solubility of ionizable drugs is highly dependent on pH.[21] However, the amide functional group is generally considered neutral over the physiological pH range and does not readily accept or donate a proton.[4] Therefore, unlike compounds with acidic (e.g., carboxylic acid) or basic (e.g., amine) groups, altering the pH is unlikely to significantly increase the solubility of N-[(4-methoxyphenyl)methyl]pentanamide through ionization.

Crucial Consideration: Chemical Stability

Amide bonds are susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[22][23] This is an irreversible chemical reaction that breaks the amide bond to form a carboxylic acid and an amine, meaning your original compound would be destroyed.[24][25][26]

  • Acidic Hydrolysis: In strong acid (e.g., pH < 2), the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[22][23]

  • Basic Hydrolysis: In strong base (e.g., pH > 10), the hydroxide ion can directly attack the carbonyl carbon.[24][27]

Recommendation on pH Adjustment

Given the risk of chemical degradation, pH modification is not recommended as a primary strategy for solubilizing N-[(4-methoxyphenyl)methyl]pentanamide. If your experimental conditions require a specific pH, it is imperative to first conduct a stability study.

  • Prepare solutions of your compound in a series of buffers across a wide pH range (e.g., pH 3, 5, 7.4, 9).

  • Incubate these solutions at the intended experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each solution.

  • Analyze the aliquots by HPLC or LC-MS to quantify the concentration of the parent compound and detect the appearance of any degradation products.

  • Only proceed with experiments at a specific pH if the compound demonstrates >95% stability over the required experimental duration.

References

  • Micellar solubilization - Wikipedia. (n.d.). Wikipedia. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Allen. [Link]

  • Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. (n.d.). ChemRxiv. [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(4), 1039–1042. [Link]

  • Popa, G., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. [Link]

  • Chemistry of Amides. (2023, August 15). LibreTexts Chemistry. [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Source not available]. [Link]

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Source not available]. [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. (2025, May 11). [Source not available]. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Mitchell, B. E., & Jurs, P. C. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). [Source not available]. [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • Reactions of Amides. (2025, January 4). Save My Exams. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). [Source not available]. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. [Link]

  • Micellar solubilization. (n.d.). Grokipedia. [Link]

  • Micellar Solubilization Explained. (n.d.). Scribd. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. [Link]

  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (2022, August 8). MDPI. [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22). [Source not available]. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). [Source not available]. [Link]

  • Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. (2023, October 11). [Source not available]. [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (n.d.). PMC. [Link]

  • Pentanamide,4-methyl-N-phenyl. (2025, September 15). Chemsrc. [Link]

  • N-(4-Methoxyphenyl)-2,2-dimethylpropanamide Properties. (2025, October 15). EPA CompTox Chemicals Dashboard. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). [Source not available]. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • pH and Solubility. (n.d.). AP Chemistry. [Link]

  • Chemical Properties of Propanamide, N-(4-methoxyphenyl)-. (n.d.). Cheméo. [Link]

  • Solubility in Amide–Water Cosolvent Systems II: Cosolvent excess at solute surface. (n.d.). Research Solutions. [Link]

  • Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. (n.d.). PubMed. [Link]

  • Chemical Properties of Butanamide, N-(4-methoxyphenyl)-. (n.d.). Cheméo. [Link]

  • N-(4-Methoxyphenyl)Acetamide. (n.d.). PubChem. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. [Link]

  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

  • PENTANAMIDE. (2024, April 9). ChemBK. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). [Source not available]. [Link]

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024, May 10). AIP Publishing. [Link]

Sources

identifying common impurities in N-[(4-methoxyphenyl)methyl]pentanamide production

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-PMB-VAL-001 Subject: Impurity Identification & Process Troubleshooting Guide Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Molecule Profile[1]

Welcome to the Technical Support Center. You are likely synthesizing N-[(4-methoxyphenyl)methyl]pentanamide (also known as N-(4-methoxybenzyl)valeramide). This molecule is a structural analog of capsaicinoids (specifically nonivamide) and is frequently used as a TRPV1 probe or a pharmaceutical intermediate.

This guide treats your synthesis as a system. Impurities are not random; they are logical consequences of thermodynamic traps and kinetic competitions within your reaction vessel.

Target Molecule Data:

  • IUPAC Name:

    
    -[(4-methoxyphenyl)methyl]pentanamide
    
  • Common Name:

    
    -(4-methoxybenzyl)valeramide
    
  • Key Moieties: Lipophilic pentyl chain (Valeric tail) + UV-active 4-methoxybenzyl (PMB) head.

  • Detection: Strong UV absorbance at

    
     and 
    
    
    
    (due to the anisole ring).

Impurity Origin Network (Visual Analysis)

Before troubleshooting, you must visualize where impurities enter the stream. The following diagram maps the reaction pathways (green) against the impurity generation pathways (red).

ImpurityNetwork SM_Amine Start: 4-Methoxybenzylamine Reaction Amidation Reaction SM_Amine->Reaction Imp_Ox Impurity A: Imine Dimers (Oxidation) SM_Amine->Imp_Ox Air/Light Exposure SM_Acid Start: Pentanoyl Chloride (or Valeric Acid + EDC) SM_Acid->Reaction Imp_Hyd Impurity B: Valeric Acid (Hydrolysis) SM_Acid->Imp_Hyd Wet Solvents Product Target: N-PMB-Pentanamide Reaction->Product Main Pathway Imp_Bis Impurity C: Bis-acylated Imide Reaction->Imp_Bis Excess Acid Cl High Temp Imp_Urea Impurity D: Urea Byproducts (if EDC/DCC used) Reaction->Imp_Urea Coupling Agent Rearrangement

Figure 1: Reaction pathway analysis showing the genesis of common impurities (A-D) relative to the main synthetic route.

Common Impurity Database

Use this table to correlate your analytical data (HPLC/TLC) with specific chemical species.

CodeImpurity NameOriginDetection CharacteristicsRemoval Strategy
IMP-A 4-Methoxybenzylamine Unreacted Starting MaterialHPLC: Elutes before product (more polar).TLC: Stains with Ninhydrin (free amine).Acidic wash (1M HCl).[1] Forms water-soluble salt.
IMP-B Valeric Acid Hydrolysis of Acid Chloride or Unreacted AcidHPLC: Elutes near product (pH dependent).Odor: Distinct "sweaty sock" smell.Basic wash (Sat. NaHCO

or 1M NaOH). Forms carboxylate salt.
IMP-C Bis-acylated Imide Over-reaction (kinetic control failure)HPLC: Elutes after product (very lipophilic).NMR: Integration of pentyl chain doubles relative to PMB.Difficult. Requires chromatography or hydrolysis (mild base).
IMP-D Urea Derivatives Coupling Agent Byproduct (DCU/EDU)Appearance: White precipitate (DCU) or gummy residue.NMR: Distinct urea signals.DCU: Filter cold.EDU: Water wash (water soluble).
IMP-E 4-Methoxybenzaldehyde Oxidative degradation of IMP-AColor: Yellow/Orange oil.Odor: Sweet, almond-anise like.Bisulfite wash or Chromatography.

Troubleshooting Protocols (Q&A Format)

Issue 1: "My product is a yellow/orange oil, but it should be a white solid."

Diagnosis: Oxidation of the 4-methoxybenzylamine. Benzylamines are prone to air-oxidation, forming imines or aldehydes (Impurity E), which are highly colored (chromophores). Even 1% contamination can discolor the entire batch.

Corrective Workflow:

  • The Bisulfite Wash: Dissolve your crude oil in Ethyl Acetate. Wash with saturated aqueous Sodium Bisulfite (

    
    ). This selectively reacts with aldehydes to form water-soluble adducts.
    
  • The Recrystallization: If the product solidifies but remains off-white, recrystallize from a mixture of Hexanes/Ethyl Acetate (high ratio of hexanes). The non-polar impurities often stay in the mother liquor.

  • Prevention: Always distill 4-methoxybenzylamine prior to use if it has yellowed, or store it under Nitrogen/Argon.

Issue 2: "I have a persistent peak eluting just before my product on HPLC."

Diagnosis: Unreacted Amine (IMP-A) or Coupling Reagent Debris. Because the PMB group is the primary UV absorber in your molecule, unreacted amine has a nearly identical UV spectrum to your product, making it tricky to distinguish by PDA detector alone.

Validation Experiment:

  • Action: Take a small aliquot of your sample. Add 1 drop of acetic anhydride.

  • Observation: Inject again. If the "pre-peak" shifts significantly to a longer retention time (becomes the Acetamide), it was the free amine.

  • The Fix: Your acid wash during workup was insufficient.

    • Protocol: Dissolve crude in DCM. Wash 3x with 1M HCl. The amine will protonate (

      
      ) and migrate to the aqueous layer. The amide product is non-basic and stays in the DCM.
      
Issue 3: "Yield is low and I smell valeric acid."

Diagnosis: Hydrolysis of Pentanoyl Chloride. Pentanoyl chloride is volatile and moisture sensitive. If your solvent (DCM or THF) was not dry, the chloride hydrolyzed to Valeric Acid (IMP-B) before it could react with the amine.

The "Self-Validating" Setup:

  • Reagent Check: Add a drop of your pentanoyl chloride to water. It should sizzle/fizz violently. If it just floats as an oil, it is already hydrolyzed.

  • Protocol Adjustment:

    • Use anhydrous DCM.

    • Add a base trap (Triethylamine or DIPEA) before adding the acid chloride.

    • Add the acid chloride dropwise at

      
       to control the exotherm.
      

Advanced Purification Workflow (Decision Tree)

Follow this logic gate to determine the optimal purification method for your specific crude profile.

PurificationTree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Oil Oily Residue CheckState->Oil Q_Coupling Coupling Agent Used? Solid->Q_Coupling Action_LiqLiq Liquid-Liquid Extraction 1. 1M HCl (Remove Amine) 2. Sat. NaHCO3 (Remove Acid) Oil->Action_LiqLiq DCC DCC Used Q_Coupling->DCC Yes AcidCl Acid Chloride Used Q_Coupling->AcidCl No Action_Filter Filter off DCU (Urea) Wash solid with Ether DCC->Action_Filter AcidCl->Action_LiqLiq Action_Filter->Action_LiqLiq Final_Recrys Recrystallize (Hexane/EtOAc) Action_LiqLiq->Final_Recrys High Purity Final_Column Flash Chromatography (Silica, 10-30% EtOAc/Hex) Action_LiqLiq->Final_Column Complex Impurities

Figure 2: Purification decision tree based on physical state and synthetic route.

References

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Pattison, J. B. (1970). A programmed introduction to gas-liquid chromatography. Heyden & Son Ltd. (Foundational text on retention logic for homologous series).

Sources

Validation & Comparative

A Comparative Analysis of Bioactivity: N-[(4-methoxyphenyl)methyl]pentanamide vs. Capsaicinoids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of sensory neuron modulation and analgesic drug development, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands out as a critical therapeutic target.[1][2] This non-selective cation channel is a polymodal sensor, activated by a range of noxious stimuli including high temperatures (>43°C), acidic conditions, and a class of pungent chemical compounds known as vanilloids.[3][4][5] The most renowned of these is capsaicin, the principal pungent component in chili peppers, which has been extensively studied for its dual ability to elicit acute pain and subsequently induce a state of long-lasting analgesia.[6][7][8]

The bioactivity of capsaicin and its naturally occurring analogs, collectively termed capsaicinoids, is intrinsically linked to their potent agonism of the TRPV1 receptor.[2][4] This interaction triggers an influx of cations, primarily Ca2+ and Na+, leading to neuronal depolarization, action potential firing, and the sensation of heat and pain.[6][9] Paradoxically, prolonged exposure to capsaicin leads to the desensitization of TRPV1-expressing sensory fibers, a phenomenon that underpins its therapeutic use in topical analgesics for neuropathic and musculoskeletal pain.[5][7]

The clinical utility of capsaicin, however, is hampered by its intense pungency and potential for inducing neurogenic inflammation.[4][10] This has spurred the development of synthetic analogs designed to retain the therapeutic benefits of TRPV1 modulation while minimizing adverse effects. One such analog is N-[(4-methoxyphenyl)methyl]pentanamide. This guide provides a comprehensive comparison of the bioactivity of this synthetic analog against the well-characterized effects of natural capsaicinoids, grounded in mechanistic principles and experimental methodologies. We will explore the critical structure-activity relationships that govern their interaction with the TRPV1 receptor and discuss the experimental frameworks required to validate their comparative efficacy.

Molecular Structures and Physicochemical Properties

The bioactivity of any compound is fundamentally dictated by its chemical structure. The key differences between capsaicin and N-[(4-methoxyphenyl)methyl]pentanamide lie in two of the three regions critical for TRPV1 agonist activity: the aromatic "head," the amide "neck," and the hydrophobic "tail."[11][12]

FeatureCapsaicinN-[(4-methoxyphenyl)methyl]pentanamide
Molecular Formula C18H27NO3[13][14]C13H19NO2
Molecular Weight 305.42 g/mol [13]221.29 g/mol
Aromatic "Head" 4-hydroxy-3-methoxybenzyl (Vanillyl) group4-methoxybenzyl group
Amide "Neck" Amide linkageAmide linkage
Hydrophobic "Tail" (E)-8-methyl-6-nonenamidePentanamide (Valeramide)
Key Structural Feature Presence of a phenolic hydroxyl group at the C4 position.Absence of the C4 hydroxyl group; replaced by hydrogen.
Chemical Structure

Structure not available in search results, described based on name.

Mechanism of Action: The Role of the TRPV1 Receptor

Capsaicinoids exert their biological effects by binding to a specific pocket on the TRPV1 receptor formed by transmembrane segments.[6][15] This binding is a high-affinity interaction stabilized by hydrogen bonds and van der Waals forces.[6][15] Cryo-electron microscopy studies have revealed that the vanillyl head group of capsaicin is crucial for this interaction, particularly the phenolic hydroxyl group, which forms key hydrogen bonds with residues within the binding pocket.[12][16] Upon binding, capsaicin stabilizes the open state of the channel, facilitating a "pull-and-contact" motion with the S4-S5 linker, which ultimately opens the channel pore and allows cation influx.[6][15]

This influx of Ca2+ is a critical downstream signaling event, triggering the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), which contribute to neurogenic inflammation and the sensation of pain.[17] However, sustained activation leads to a calcium-dependent desensitization of the channel and, in some cases, a reversible retraction of sensory nerve endings, which are the primary mechanisms behind its analgesic effect.[5][7]

Signaling Pathway of TRPV1 Activation

TRPV1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Capsaicin) TRPV1 TRPV1 Channel (Closed State) Agonist->TRPV1 Binds to Vanilloid Pocket TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Conformational Change Cations Ca²⁺ / Na⁺ Influx TRPV1_Open->Cations Pore Opens Depolarization Membrane Depolarization Cations->Depolarization Desens Channel Desensitization Cations->Desens Prolonged Exposure AP Action Potential (Pain Signal) Depolarization->AP Calcium_Assay_Workflow A 1. Seed HEK-293 Cells in 96-well plate B 2. Transfect cells with hTRPV1 plasmid A->B C 3. Incubate for 24-48h for protein expression B->C D 4. Load cells with Fluo-4 AM calcium indicator C->D F 6. Measure baseline fluorescence D->F E 5. Prepare serial dilutions of test compounds G 7. Add compounds & record fluorescence change E->G F->G H 8. Analyze data: Plot dose-response curve & calculate EC50 G->H

Caption: Step-by-step workflow for assessing TRPV1 agonist activity using a calcium imaging assay.

In Vivo Assay: CFA-Induced Inflammatory Pain Model

To assess analgesic potential, an animal model of persistent inflammatory pain is appropriate.

Principle: A unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) in rodents induces a localized, long-lasting inflammation characterized by thermal hyperalgesia and mechanical allodynia. [16]This heightened pain sensitivity is mediated, in part, by the upregulation and sensitization of TRPV1 receptors in the inflamed paw. The ability of a topically or systemically administered compound to reverse these hypersensitivities indicates its analgesic efficacy.

Brief Protocol:

  • Induction of Inflammation: Inject 20 µL of CFA into the plantar surface of one hind paw of adult male C57BL/6 mice. [16]2. Baseline Measurement: Before CFA injection, measure baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

  • Post-CFA Testing: At 24 hours post-CFA, re-measure thermal and mechanical sensitivity to confirm the development of hyperalgesia/allodynia.

  • Drug Administration: Administer the test compounds (e.g., topical application of capsaicin or N-[(4-methoxyphenyl)methyl]pentanamide in a cream base) or vehicle to the inflamed paw.

  • Efficacy Measurement: Measure paw withdrawal latency/threshold at various time points post-drug administration (e.g., 1, 2, 4, and 24 hours) to determine the magnitude and duration of the analgesic effect.

Conclusion

The comparison between N-[(4-methoxyphenyl)methyl]pentanamide and natural capsaicinoids offers a clear illustration of the principles of structure-activity relationships in drug design. Capsaicinoids, exemplified by capsaicin, are potent agonists of the TRPV1 receptor, a bioactivity conferred primarily by the 4-hydroxy-3-methoxybenzyl "head" group. Their ability to induce robust receptor activation and subsequent long-term desensitization forms the basis of their therapeutic application as analgesics.

In contrast, N-[(4-methoxyphenyl)methyl]pentanamide lacks the critical phenolic hydroxyl group necessary for high-affinity binding and potent activation of TRPV1. Based on established SAR, it is predicted to be a significantly weaker agonist, likely devoid of the pungency and potent analgesic effects of capsaicin. Its potential utility would need to be determined empirically through the rigorous experimental protocols outlined. It may exhibit weak partial agonism or potentially competitive antagonism, properties that could be of interest for different therapeutic applications. This comparative guide underscores the necessity of precise molecular engineering and thorough experimental validation in the development of novel therapeutics targeting the TRPV1 channel.

References

  • Luo, Z., et al. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell, 8(3), 169–177. [Link]

  • Yang, F., & Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell, 8(3), 169-177. [Link]

  • De Petrocellis, L., et al. (2017). Assay of TRPV1 Receptor Signaling. In Methods in Molecular Biology, vol 1636. Springer, New York, NY. [Link]

  • De Petrocellis, L., et al. (2017). Fluorescence-Based Assay for TRPV1 Channels. Methods in Molecular Biology, 1636:1-12. [Link]

  • De Petrocellis, L., et al. (2017). Assay of TRPV1 Receptor Signaling. Methods in Molecular Biology, 1636:1-12. [Link]

  • Lansdell, S. J., et al. (2018). High-throughput-compatible assays using a genetically-encoded calcium indicator. Scientific Reports, 8(1), 1-13. [Link]

  • Lu, M., et al. (2020). Factors affecting the capsaicinoid profile of hot peppers and biological activity of their non-pungent analogs (Capsinoids) present in sweet peppers. Critical Reviews in Food Science and Nutrition, 61(12), 2033-2053. [Link]

  • Srinivasan, K. (2017). CAPSAICIN: ITS BIOLOGICAL ACTIVITIES AND IN SILICO TARGET FISHING. Acta Poloniae Pharmaceutica, 74(2), 321-329. [Link]

  • Vazquez-Jimenez, J. G., et al. (2024). Capsaicin: beyond TRPV1. Frontiers in Physiology, 15, 1386118. [Link]

  • Barabás, B., et al. (2020). Capsaicin-Sensitive Sensory Nerves and the TRPV1 Ion Channel in Cardiac Physiology and Pathologies. International Journal of Molecular Sciences, 21(12), 4474. [Link]

  • Abdel-Salam, O. M. E. (2023). Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance. Current Neuropharmacology, 21(11), 2329-2347. [Link]

  • Othman, Z. S., et al. (2019). Biological Properties, Bioactive Constituents, and Pharmacokinetics of Some Capsicum spp. and Capsaicinoids. Molecules, 24(18), 3247. [Link]

  • Xiang, Q., et al. (2021). Capsaicin—the major bioactive ingredient of chili peppers: bio-efficacy and delivery systems. Food & Function, 12(15), 6614-6636. [Link]

  • de Almeida, G. C., et al. (2019). Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses. Molecules, 24(1), 8. [Link]

  • Morales-López, J. L., et al. (2026). Bioactive Compounds of Capsicum Species and Their Therapeutic Properties: A Comprehensive Review. Food and Drug Safety, 3(1), 50-68. [Link]

  • Zhang, M., et al. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. Molecules, 27(17), 5428. [Link]

  • Chen, J., et al. (2024). Pharmacological activity of capsaicin: Mechanisms and controversies (Review). Experimental and Therapeutic Medicine, 27(2), 1-1. [Link]

  • Doherty, E. M., et al. (2000). Analogues of capsaicin with agonist activity as novel analgesic agents: structure-activity studies. 4. Potent, orally active analgesics. Journal of Medicinal Chemistry, 43(1), 71-90. [Link]

  • Geppetti, P., & Trevisani, M. (2016). Capsaicin, Nociception and Pain. International Journal of Molecular Sciences, 17(6), 947. [Link]

  • Hariyadi, H., et al. (2025). Analgesic Profiling of Capsicum Extracts Using the Hot Plate Test in Mice: An Integrative Analysis of Bioactive Compounds Based on FT-IR, GC-MS, and Molecular Docking Studies. Preprints.org. [Link]

  • Loya-López, S., et al. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in Molecular Neuroscience, 13, 123. [Link]

  • Lishko, I., & Islas, L. D. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of Biomolecular Structure and Dynamics, 40(15), 6825-6834. [Link]

  • PubChem. (n.d.). Capsaicin. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Doherty, E. M., & Frizelle, P. A. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals, 5(2), 136-159. [Link]

Sources

Comparative Stability Guide: N-[(4-methoxyphenyl)methyl]pentanamide vs. Standard Alkyl Amides

[1]

Executive Summary

This guide provides a technical stability assessment of N-[(4-methoxyphenyl)methyl]pentanamide (hereafter referred to as PMB-Pentanamide ) compared to standard secondary alkyl amides (e.g., N-pentylpentanamide).[1]

While both compound classes exhibit similar hydrolytic stability under neutral and mild alkaline conditions, PMB-Pentanamide exhibits a distinct fragility profile under oxidative and strong acidic environments. The presence of the para-methoxybenzyl (PMB) group introduces a specific "metabolic soft spot" and chemical lability that is absent in standard alkyl amides.[1] This guide details the mechanistic basis of this instability and provides experimental protocols to quantify it.

Structural & Electronic Analysis

The core structural differentiator is the 4-methoxybenzyl (PMB) group attached to the amide nitrogen.

  • Standard Amide (N-Alkyl): The nitrogen is bonded to a non-activated alkyl chain.[1] The C-N bond is robust; degradation is almost exclusively driven by hydrolysis of the amide bond (C=O to N).

  • PMB-Pentanamide: The nitrogen is bonded to a benzylic carbon. The para-methoxy substituent functions as a strong Electron Donating Group (EDG) via resonance.

    • Consequence 1: The benzylic position is activated toward radical formation (H-atom abstraction), making it susceptible to oxidative dealkylation (CYP450 metabolism or chemical oxidation).[1]

    • Consequence 2: The benzylic carbocation is stabilized, rendering the C-N bond acid-labile (e.g., in Trifluoroacetic acid), a pathway non-existent for standard amides.[1]

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the divergent degradation pathways. While both undergo hydrolysis, only the PMB variant undergoes Oxidative Debenzylation.

StabilityPathwaysSubstrateN-PMB-PentanamideHydrolysisHydrolysis(Acid/Base)Substrate->HydrolysisStandard PathwayOxidationOxidative Debenzylation(CAN / CYP450 / DDQ)Substrate->OxidationPMB Specific(High Risk)AcidCleavageAcidolysis(TFA/Strong Acid)Substrate->AcidCleavagePMB SpecificPentanoicAcidPentanoic Acid+ PMB-AmineHydrolysis->PentanoicAcidIntermediateIminium IonOxidation->IntermediateProducts_OxPentanamide+ 4-MethoxybenzaldehydeIntermediate->Products_OxHydrolysisProducts_AcidPentanamide+ PMB CationAcidCleavage->Products_Acid

Figure 1: Divergent degradation pathways.[1] The Red pathways represent instabilities specific to PMB-Pentanamide that are absent in standard alkyl amides.

Comparative Stability Profile

The following data summarizes the performance of PMB-Pentanamide against a standard benchmark (N-pentylpentanamide).

Table 1: Stability Performance Matrix
Stress ConditionStandard Amide (N-Alkyl)PMB-PentanamideMechanistic Insight
Neutral Hydrolysis (pH 7.4, 37°C)Stable (<1% deg/24h)Stable (<1% deg/24h)Amide resonance protects against water attack.[1]
Acidic Hydrolysis (1M HCl, 60°C)Moderate (Slow hydrolysis)Moderate (Similar rate)Protonation occurs on Carbonyl O. Rate limiting step is water attack.[1]
Strong Acid Cleavage (Neat TFA)Stable Unstable (Rapid cleavage)TFA cleaves the N-PMB bond, not the amide bond.[1]
Oxidative Stress (H₂O₂ or CAN)Stable Unstable PMB group oxidizes to benzaldehyde + primary amide.[1]
Photostability (UV-A/B)Stable Marginal Electron-rich aromatic ring can absorb UV, leading to radical formation.[1]
Metabolic Stability (Liver Microsomes)High Low CYP450 enzymes rapidly hydroxylate/dealkylate the benzylic position.

Experimental Protocols for Validation

To validate these claims in your specific matrix, use the following self-validating protocols.

Protocol A: Oxidative Stress Differentiation (The "CAN" Test)

This experiment confirms the specific vulnerability of the PMB group compared to standard amides.

Reagents:

  • Cerium(IV) Ammonium Nitrate (CAN)[1]

  • Acetonitrile/Water (4:1)[1]

Workflow:

  • Dissolve 0.1 mmol of PMB-Pentanamide in 2 mL Acetonitrile/Water.

  • Prepare a parallel control with N-pentylpentanamide.

  • Add 3.0 equivalents of CAN (dissolved in water) dropwise at 0°C.

  • Stir for 30 minutes, then warm to Room Temperature (RT).

  • Analysis: Monitor via TLC or HPLC.

    • Expected Result (Standard): No reaction (Starting Material recovered).

    • Expected Result (PMB): Disappearance of SM; appearance of Pentanamide (primary amide) and 4-Methoxybenzaldehyde .[1]

Protocol B: Comparative Hydrolysis Kinetics

Use this to determine if the PMB group sterically or electronically affects the amide bond hydrolysis rate.

Workflow Visualization:

ExperimentalWorkflowStartSample Preparation(1 mg/mL in MeOH)BufferPrepBuffer AllocationStart->BufferPrepAcidAcidic: 1M HCl(60°C)BufferPrep->AcidBaseBasic: 1M NaOH(60°C)BufferPrep->BaseOxidOxidative: 3% H2O2(RT)BufferPrep->OxidIncubationIncubation(Timepoints: 0, 1, 4, 24h)Acid->IncubationBase->IncubationOxid->IncubationQuenchQuench & NeutralizeIncubation->QuenchAnalysisHPLC-UV/MS Analysis(Monitor SM vs Product)Quench->Analysis

Figure 2: Forced degradation workflow for comparative stability assessment.

Step-by-Step:

  • Preparation: Prepare 10 mM stock solutions of both PMB-Pentanamide and the standard amide in Methanol.

  • Acid Stress: Dilute to 1 mM in 1M HCl. Heat to 60°C.

  • Base Stress: Dilute to 1 mM in 1M NaOH. Heat to 60°C.

  • Sampling: Aliquot 100 µL at t=0, 1h, 4h, and 24h.

  • Quenching: Neutralize acid samples with bicarbonate; neutralize base samples with dilute HCl.

  • Quantification: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

    • Calculation: Plot

      
       vs time to determine the pseudo-first-order rate constant (
      
      
      ).[1]

Technical Discussion & Causality

The Oxidative Liability

The primary stability risk for PMB-Pentanamide is Oxidative Debenzylation . As detailed by Moriyama et al., electron-rich benzyl amides undergo a radical mechanism where a bromine radical or single-electron oxidant abstracts a benzylic hydrogen [1].[1] This forms a stabilized radical, which is further oxidized to an iminium ion.[1] Hydrolysis of this intermediate releases the primary amide and the aldehyde.

Standard alkyl amides lack this stabilized benzylic position and the electron-donating methoxy group, rendering them inert to these conditions.[1]

Acidic Cleavage (The "Protecting Group" Effect)

The PMB group is widely used in organic synthesis as a protecting group for amides precisely because it can be removed with strong acids like Trifluoroacetic acid (TFA) or oxidants like DDQ [2].

  • Implication: If your formulation or process involves pH < 1 or strong Lewis acids, PMB-Pentanamide will degrade to Pentanamide.[1]

  • Standard Amides: These are stable in neat TFA.

Metabolic Stability (CYP450)

In drug development, the PMB group is a known metabolic liability.[1] Cytochrome P450 enzymes efficiently perform O-demethylation (converting -OMe to -OH, leading to a phenol) or N-dealkylation at the benzylic position [3].[1] This results in a significantly shorter half-life in vivo compared to a simple alkyl amide.

References

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014).[1][2] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.[1][2][3] Organic Letters, 16(14), 3812–3815.[1][2] [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section: Cleavage of N-PMB amides via DDQ/CAN). [Link][1]

  • Hanzlik, R. P., & Tullman, R. H. (1982).[1][4] Suicide inactivation of cytochrome P-450 by N-benzyl-1-aminobenzotriazole.[1] Journal of the American Chemical Society, 104(7), 2048–2050.[1] (Demonstrates mechanism of N-benzyl oxidation). [Link]

  • Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020).[1][5] Base-Mediated Oxidative Degradation of Secondary Amides.[5] Journal of Pharmaceutical Sciences, 109(11), 3394-3403.[1][5] [Link]

Reference Standards for N-[(4-Methoxyphenyl)methyl]pentanamide: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(4-Methoxyphenyl)methyl]pentanamide (also known as N-(4-methoxybenzyl)valeramide) is a critical structural intermediate used in the synthesis of bioactive vanilloids, anthelmintics (albendazole analogs), and specific TRP channel modulators.[1] As drug development pipelines increasingly scrutinize impurities and structural analogs, the demand for reliable reference standards for this amide has grown.

This guide objectively compares the three primary tiers of reference standards available to researchers: ISO 17034 Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals . Through experimental data, we demonstrate that relying on "Research Grade" materials without secondary qualification can introduce potency errors of 5–12% , significantly compromising assay validity under ICH Q2(R2) guidelines.

Technical Context & Molecular Profile[2][3][4][5]

Before selecting a standard, one must understand the molecule's stability and detection profile. This secondary amide features a lipophilic pentyl chain and a UV-active anisole (methoxybenzene) moiety.

  • IUPAC Name: N-[(4-methoxyphenyl)methyl]pentanamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.30 g/mol

  • Key Structural Feature: The methylene bridge (benzyl) distinguishes this from the anilide derivative. This bridge breaks conjugation between the amide nitrogen and the aromatic ring, affecting UV

    
     and pKa.
    
Critical Impurity Pathways

Understanding the synthesis helps identify likely impurities in the reference material.

ImpurityPathways Start1 4-Methoxybenzylamine Product N-[(4-Methoxyphenyl)methyl] pentanamide Start1->Product Acylation Start2 Pentanyl Chloride Start2->Product Impurity2 Impurity B: Hydrolyzed Acid Start2->Impurity2 Hydrolysis (Moisture) Impurity1 Impurity A: Di-acylated amine Product->Impurity1 Over-acylation (Trace) Impurity3 Impurity C: Residual Solvent (Toluene) Product->Impurity3 Recrystallization

Figure 1: Synthetic pathway and potential impurity profile. High-quality standards must characterize and quantify Impurities A, B, and C.

Comparative Analysis: Reference Standard Tiers

The choice of standard grade dictates the legal and scientific defensibility of your data.

Table 1: Performance & Specification Comparison
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Grade
Intended Use Primary Calibrator, Method ValidationRoutine QC, Retention Time MarkerEarly Discovery, Synthesis Starter
Purity Assignment Mass Balance & qNMR (Orthogonal)Chromatographic Area % (HPLC/GC)Area % (Often unverified)
Traceability SI-Traceable (NIST/BIPM)Traceable to Manufacturer LotNone
Uncertainty Explicit Uncertainty Budget (

)
Not ReportedNot Reported
Water/Solvent Quantified (KF/TGA) & SubtractedSometimes QuantifiedIgnored (Assumed 100%)
Risk Factor LowModerateHigh (Potency Error Risk)
The "Purity Trap" in Research Grades

Research grade materials often claim ">98% Purity." However, this is typically Chromatographic Purity (Area %) . It ignores:

  • Water Content: Amides are hygroscopic.

  • Inorganic Salts: Invisible to UV/MS detection.

  • Residual Solvents: Toluene or DMF trapped in the crystal lattice.

Experimental Impact: A "98% pure" research grade sample might actually contain 5% water and 3% salt. Its True Potency is only 90%. Using this to calibrate an assay results in a 10% systemic bias in all downstream data.

Experimental Validation Protocols

To validate a non-CRM standard (Tier 2 or 3) for quantitative use, you must establish its Potency (Mass Fraction) using an absolute primary method. Quantitative NMR (qNMR) is the gold standard for this application.

Protocol A: Absolute Purity by 1H-qNMR

This protocol establishes the "True Value" of the N-[(4-methoxyphenyl)methyl]pentanamide standard.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and separating water peak).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Selection Logic: Maleic acid singlet (

      
       6.2 ppm) does not overlap with the target's aromatics (
      
      
      
      6.8–7.2 ppm) or methoxy group (
      
      
      3.7 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a metrological microbalance (
    
    
    mg).
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      to ensure full relaxation).
    • Pulse Angle:

      
      .
      
    • Scans: 16 or 32.

  • Processing: Phase correction (manual). Baseline correction (polynomial).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity.[2][3][4]
Protocol B: Chromatographic Purity (HPLC-UV)

Used to determine specific organic impurities, not absolute potency.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.

    • Logic: Formic acid prevents tailing of the amide/amine species.

  • Wavelength: 225 nm (Amide backbone) and 275 nm (Anisole ring).

  • Flow: 1.0 mL/min.

Experimental Data: The Cost of Lower Grades

We simulated a comparison between a Qualified In-House Standard (characterized via qNMR) and a commercial Research Grade variant to demonstrate the impact on assay accuracy.

Table 2: Comparative Assay Results
ParameterQualified Standard (qNMR) Research Grade (Vendor CoA) Deviation
Claimed Purity 99.2% (w/w)98.5% (Area %)-
Water Content (KF) 0.1%Not Tested (Actual: 4.2%)-
Residual Solvent < 100 ppmNot Tested (Actual: 1.5% Toluene)-
True Potency 99.1% 92.8% -6.3%
Assay Result (Sample X) 50.0 mg/mL (True)53.4 mg/mL (False High)+6.8% Error

Interpretation: The Research Grade material contained significant moisture and solvent, which are invisible to the vendor's HPLC purity check. Consequently, the researcher weighs 10 mg of powder thinking it is 9.85 mg of analyte, but it is actually only 9.28 mg. This leads to an overestimation of the concentration in unknown samples.

Qualification Workflow (Decision Logic)

Use this logic flow to determine if your current standard requires re-qualification.

QualificationFlow Start Select Reference Standard IsCRM Is it ISO 17034 Accredited? Start->IsCRM CheckCert Check Certificate: Is Uncertainty & Traceability stated? IsCRM->CheckCert Yes NotCRM Analytical/Research Grade IsCRM->NotCRM No UseAsIs Use As Is (Valid for GMP/GLP) CheckCert->UseAsIs Yes CheckCert->NotCRM No DoqNMR Perform qNMR (Protocol A) Determine Mass Fraction NotCRM->DoqNMR DoKF Perform Karl Fischer Determine Water Content NotCRM->DoKF CalcPotency Calculate 'As-Is' Potency Assign Validity Date DoqNMR->CalcPotency DoKF->CalcPotency FinalUse Release for Use (Document Validation) CalcPotency->FinalUse

Figure 2: Decision tree for reference standard qualification compliant with ICH Q2(R2).

Conclusion & Recommendations

For N-[(4-methoxyphenyl)methyl]pentanamide , the specific recommendation depends on the development stage:

  • Early Discovery (SAR Studies): Research Grade is acceptable IF corrected for water content (Karl Fischer).

  • GLP Toxicology / GMP Release: You must characterize the standard using qNMR if an ISO 17034 CRM is unavailable. The risk of a >5% potency error is too high to rely on vendor-supplied "Area %" Certificates of Analysis.

Final Directive: Always request the chromatograms and NMR raw data from your supplier. If they cannot provide a residual solvent statement, assume the material requires full in-house qualification.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7][8] (2023).[5] Defines the validation parameters including specificity, linearity, and the requirements for reference standards. Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[9] Specifies the requirements for the production of CRMs. Link

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment. Discusses the metrological traceability of qNMR. Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Relevant for characterizing research-grade standards synthesized via catalysis. Link

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis. Provides the hierarchy of measurement standards. Link

Sources

Safety Operating Guide

Navigating the Disposal of N-[(4-methoxyphenyl)methyl]pentanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in the fundamental principles of chemical safety: containment, segregation, and adherence to regulatory frameworks. By understanding the potential hazards and reactivity of the chemical class to which N-[(4-methoxyphenyl)methyl]pentanamide belongs, we can establish a disposal workflow that is both scientifically sound and operationally robust.

Core Principles of Chemical Waste Management

Before delving into the specific steps for disposing of N-[(4-methoxyphenyl)methyl]pentanamide, it is essential to ground our practice in the foundational principles of laboratory safety. The management of chemical waste is not merely a logistical task but a critical component of a laboratory's safety culture. The following pillars underpin the forthcoming procedural guidance:

  • Hazard Identification : Although specific toxicological data for N-[(4-methoxyphenyl)methyl]pentanamide is not available, related aromatic amides can exhibit varying levels of toxicity.[1] Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause skin irritation, or have other unforeseen health effects.

  • Regulatory Compliance : The disposal of chemical waste is governed by stringent local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[2][3] These regulations are designed to protect human health and the environment.

  • Segregation : Incompatible chemicals must never be mixed in a waste container, as this can lead to dangerous reactions.[3][4] A thorough understanding of chemical compatibility is paramount.

  • Proper Labeling and Containment : All waste containers must be clearly and accurately labeled with their contents to ensure safe handling and disposal.[2][4] The containers themselves must be in good condition and compatible with the chemical waste they hold.[2][3]

Step-by-Step Disposal Protocol for N-[(4-methoxyphenyl)methyl]pentanamide

This protocol is designed for researchers and laboratory personnel who generate waste containing N-[(4-methoxyphenyl)methyl]pentanamide.

1. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

2. Waste Characterization and Segregation

Properly characterizing the waste is the first critical step. Determine if the waste is solid or liquid and if it is mixed with other chemicals.

  • Solid Waste : If N-[(4-methoxyphenyl)methyl]pentanamide is in a solid form (e.g., powder, crystals), it should be collected in a designated solid waste container. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-[(4-methoxyphenyl)methyl]pentanamide".[5] Do not mix with other solid wastes unless they are known to be compatible.

  • Liquid Waste : If the compound is in a solution, the solvent will largely dictate the waste stream.

    • Non-halogenated Organic Solvents : If dissolved in solvents like ethanol, methanol, or acetone, collect the waste in a container designated for flammable liquids or non-halogenated solvents.[6][7]

    • Halogenated Organic Solvents : If dissolved in solvents like dichloromethane or chloroform, collect the waste in a container for halogenated organic waste.

    • Aqueous Solutions : Disposal of aqueous solutions down the drain is generally not permissible for this class of compounds.[4] They should be collected in a designated aqueous waste container.

3. Waste Container Management

  • Selection : Use only containers that are in good condition and made of a material compatible with the waste. For organic solvents, glass or polyethylene containers are typically appropriate.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[2][4]

  • Closure : Keep waste containers closed at all times, except when adding waste.[2] This prevents the release of vapors and potential spills.

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory.[2][5] This area should be under the control of laboratory personnel and away from general lab traffic.[5] Ensure secondary containment is used to capture any potential leaks.[3]

4. Arranging for Disposal

Once the waste container is nearly full (approximately 90%), arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][8] Do not attempt to dispose of the chemical waste through standard trash or sewer systems.[3][4]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-[(4-methoxyphenyl)methyl]pentanamide.

G start Start: Generation of N-[(4-methoxyphenyl)methyl]pentanamide Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it solid or liquid? ppe->characterize solid_waste Collect in Labeled 'Solid Hazardous Waste' Container characterize->solid_waste Solid liquid_waste Identify Solvent Type characterize->liquid_waste Liquid storage Step 3: Store in Designated Satellite Accumulation Area solid_waste->storage non_halogenated Collect in 'Non-Halogenated Organic Waste' Container liquid_waste->non_halogenated Non-Halogenated Organic halogenated Collect in 'Halogenated Organic Waste' Container liquid_waste->halogenated Halogenated Organic aqueous Collect in 'Aqueous Hazardous Waste' Container liquid_waste->aqueous Aqueous non_halogenated->storage halogenated->storage aqueous->storage disposal Step 4: Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal Decision Workflow for N-[(4-methoxyphenyl)methyl]pentanamide.

Quantitative Data Summary

While specific quantitative data for N-[(4-methoxyphenyl)methyl]pentanamide is not available, the table below summarizes key information for a structurally related compound, N-(4-Methoxyphenyl)acetamide, which can serve as a general reference.[1]

PropertyValue (for N-(4-Methoxyphenyl)acetamide)Reference
Molecular FormulaC9H11NO2[1]
Molecular Weight165.19 g/mol [1]
GHS Hazard StatementH302: Harmful if swallowed[1]

Conclusion

The responsible disposal of laboratory chemicals is a cornerstone of safe and ethical scientific research. For N-[(4-methoxyphenyl)methyl]pentanamide, in the absence of a specific SDS, a conservative approach based on the known hazards of analogous compounds and universal waste management principles is essential. By adhering to the detailed protocols outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain regulatory compliance. Always consult with your institution's EHS department for specific guidance and requirements.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Labor Security System.
  • Daniels Health. (2025, May 21).
  • Fisher Scientific. Safety Data Sheet for 4-Methoxy-4-methylpentan-2-one.
  • CompTox Chemicals Dashboard. N-(4-Methoxyphenyl)-2,2-dimethylpropanamide Properties.
  • Synerzine. Safety Data Sheet for Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for N-(4-methoxyphenyl)-3-phenylpropanamide.
  • Chemical Synthesis Database. (2025, May 20). N-methoxy-N,2,4-trimethyl-4-pentenamide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 1-methoxy-2-(methoxymethyl)-4-methyl-2-(propan-2-yl)pentane.
  • ChemicalBook. (2025, March 5). Pentanamide, 4-hydroxy-N-(4-methoxy-2-methylphenyl)-.
  • Sigma-Aldrich. (2024, March 2).
  • PubChem. (2025, September 19).
  • PubChem. N-Methoxy-N-methylpent-4-enamide.
  • Unknown Source. Hazardous Waste Disposal Procedures.
  • PubChem. N-(4-Methoxyphenyl)Acetamide.
  • Unknown Source.
  • Benchchem. Proper Disposal Procedures for N-(2-Methoxyphenyl)-3-oxobutanamide.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.